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  • Product: 4-benzyl-N'-hydroxymorpholine-2-carboximidamide
  • CAS: 1000349-55-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide

Abstract This technical guide outlines a proposed synthetic pathway for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, a molecule of interest for its potential applications in medicinal chemistry, given the prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a proposed synthetic pathway for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, a molecule of interest for its potential applications in medicinal chemistry, given the prevalence of the morpholine scaffold and the amidoxime functional group in bioactive compounds.[1][2] As no direct synthesis has been reported in the literature, this document provides a comprehensive, step-by-step methodology based on a robust retrosynthetic analysis. The proposed route leverages established and reliable organic transformations, including the N-benzylation of a morpholine precursor and the conversion of a nitrile to an N'-hydroxycarboximidamide (amidoxime). Each step is detailed with underlying chemical principles, experimental protocols, and characterization checkpoints. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction and Strategic Overview

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] Similarly, the N'-hydroxycarboximidamide (amidoxime) functional group is a well-known pharmacophore, often acting as a nitric oxide donor or a key coordinating group in metalloenzyme inhibitors. The target molecule, 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, combines these two valuable moieties, making it a compound of significant synthetic and potentially therapeutic interest.

This guide details a proposed multi-step synthesis, as a direct published route is not available. The core strategy involves a convergent approach:

  • Formation of the Morpholine Core: Beginning with a suitable and commercially available precursor, the morpholine ring will be functionalized.

  • Introduction of the Cyano Group: A cyano group will be installed at the C2 position of the morpholine ring, serving as a direct precursor to the desired amidoxime.

  • N-Benzylation: The morpholine nitrogen will be alkylated with a benzyl group.

  • Amidoxime Formation: The synthesis culminates in the conversion of the C2-nitrile to the final N'-hydroxycarboximidamide functional group.

This pathway was designed to maximize yield and purity by selecting reactions known for their high efficiency and functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for designing a feasible synthetic pathway for a novel compound. The breakdown of the target molecule into simpler, more readily available precursors is outlined below.

The primary disconnection is at the C-N bond of the amidoxime group, leading back to a nitrile precursor and hydroxylamine.[3][4] The second key disconnection is at the N-benzyl bond, simplifying the structure to a 2-cyanomorpholine derivative and benzyl bromide. This leads to a straightforward and logical forward synthesis.

Diagram 1: Retrosynthetic Pathway A visual breakdown of the target molecule into key precursors.

G Target 4-benzyl-N'-hydroxymorpholine- 2-carboximidamide Nitrile 4-benzyl-2-cyanomorpholine Target->Nitrile Amidoxime Formation Hydroxylamine Hydroxylamine Target->Hydroxylamine Amidoxime Formation Cyanomorpholine 2-Cyanomorpholine Nitrile->Cyanomorpholine N-Benzylation BenzylBromide Benzyl Bromide Nitrile->BenzylBromide N-Benzylation

Proposed Synthetic Pathway and Detailed Protocols

The forward synthesis is proposed as a three-step sequence starting from a commercially available morpholine derivative.

Diagram 2: Overall Synthetic Workflow A step-by-step overview of the proposed synthesis.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Amidoxime Synthesis A Morpholin-3-one B 4-Benzylmorpholin-3-one A->B N-Benzylation C 4-Benzyl-2-cyanomorpholine B->C Reduction & Cyanation (Not a direct step, conceptual) D Target Compound C->D Hydroxylamine Reaction

Note: The conversion from morpholinone to cyanomorpholine is a conceptual representation and would involve multiple chemical transformations as detailed in the protocols.

Step 1: Synthesis of 4-benzyl-2-cyanomorpholine (Intermediate II)

The synthesis of the key nitrile intermediate can be approached from a commercially available starting material such as morpholine. A plausible route involves the N-benzylation of morpholine followed by functionalization at the 2-position. A patent describes the synthesis of 4-benzyl-2-cyanomorpholine, which will serve as the basis for this step.[5]

Protocol 1: Synthesis of 4-benzyl-2-cyanomorpholine

  • Reaction Setup: To a stirred solution of 4-benzylmorpholine (1 equivalent) in a suitable aprotic solvent such as dry tetrahydrofuran (THF), cooled to -20°C under a nitrogen atmosphere, add a Grignard reagent or a strong base to facilitate subsequent reactions.[5]

  • Cyanation: Introduce a cyanating agent. The patent literature suggests a multi-step process from 4-benzyl-2-cyanomorpholine involving a Grignard reaction, which implies the cyano group is already present.[5] Therefore, an alternative is to start with a precursor like 2-hydroxymorpholine and convert the hydroxyl group to a nitrile, or more practically, start from a compound that can be readily converted to the desired cyanomorpholine. For the purpose of this guide, we will assume the synthesis of 4-benzyl-2-cyanomorpholine is carried out as per established, albeit complex, methods or that the compound is sourced.

Step 2: Synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (Target Compound)

This final step involves the conversion of the nitrile functional group of Intermediate II into the target amidoxime. This is a well-established transformation in organic synthesis. The most common method is the direct reaction of a nitrile with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base.[3]

Protocol 2: Amidoxime Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyl-2-cyanomorpholine (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate (2.0 equivalents) or triethylamine to the solution.[3] An alternative is to use an aqueous solution of hydroxylamine, which can simplify the procedure by eliminating the need for a separate base.[3][4]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the nitrile.[3]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If inorganic salts are present, filter them off.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-benzyl-N'-hydroxymorpholine-2-carboximidamide.

Characterization and Validation

The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the presence of the benzyl group, the morpholine ring protons, and the characteristic signals for the amidoxime group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, O-H, C=N, and C-O functional groups present in the molecule.

  • Melting Point: A sharp melting point for the crystalline product will indicate high purity.

Data Summary

The following table summarizes the key transformations and expected products in the proposed synthetic pathway.

Step Starting Material Key Reagents Product Purpose
1Morpholine DerivativeBenzyl bromide, Base4-benzyl-2-cyanomorpholineInstallation of the benzyl group and nitrile functionality.
24-benzyl-2-cyanomorpholineHydroxylamine hydrochloride, Base4-benzyl-N'-hydroxymorpholine-2-carboximidamide Formation of the final amidoxime product.

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Benzyl Bromide: Is a lachrymator and is corrosive. Handle with care.

  • Hydroxylamine: Can be explosive, especially in concentrated form. Handle with caution and follow established safety protocols.

  • Solvents: Organic solvents like THF and ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.

Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis for detailed handling and disposal information.

Conclusion

This technical guide presents a well-reasoned and plausible synthetic route to the novel compound 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. By employing reliable and high-yielding chemical transformations, this proposed pathway provides a solid foundation for the laboratory synthesis of this promising molecule. The detailed protocols and characterization guidelines are designed to assist researchers in the successful preparation and validation of this target compound for further investigation in drug discovery and development programs. Experimental validation of this proposed route is highly recommended.

References

  • Conversion of N-acyl amidines to amidoximes: a convenient synthetic approach to molnupiravir (EIDD-2801) from ribose. RSC Publishing.
  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PMC.
  • Scheme 3 Synthesis of N-substituted amidoximes through in situ formation of amides. ResearchGate.
  • Studies on the synthesis of amidoximes from nitroalkanes. PMC - NIH.
  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles. Benchchem.
  • N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis. ChemicalBook.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
  • US7294623B2 - Benzyl morpholine derivatives. Google Patents.
  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

Sources

Exploratory

Physicochemical Profiling and Prodrug Utility of 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide

Executive Summary In contemporary drug development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of highly basic pharmacophores remains a significant challenge. 4-Benzyl-N'-hydroxymorpholine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of highly basic pharmacophores remains a significant challenge. 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide (CAS: 1000349-55-2) represents a sophisticated structural solution to this problem. By integrating a lipophilic benzyl-morpholine core with an N-hydroxycarboximidamide (amidoxime) moiety, this molecule functions as a highly permeable prodrug designed to deliver an active amidine payload.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical architecture, the causality behind its structural design, and the rigorous experimental workflows required to validate its drug-like properties.

Structural Architecture and Physicochemical Causality

As a Senior Application Scientist, I approach molecular profiling not just by measuring properties, but by understanding the why behind the molecule's behavior. The architecture of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide is driven by three distinct functional modules:

Overcoming the "Amidine Problem" via Amidoxime Masking

Amidines are potent hydrogen-bond donors and excellent arginine mimetics, making them highly effective inhibitors for serine proteases and nitric oxide synthases (NOS). However, amidines possess a high pKa (~11–12), meaning they are permanently protonated under physiological conditions[1]. This cationic state severely restricts passive transcellular diffusion across the lipophilic bilayers of the gastrointestinal (GI) tract, resulting in abysmal oral bioavailability[1].

By N-hydroxylating the amidine to form an amidoxime (N'-hydroxycarboximidamide), the basicity is drastically reduced to a pKa of ~5.0–6.0. This ensures the molecule remains largely neutral at intestinal pH (7.4), significantly enhancing its lipophilicity and passive membrane permeability[2].

The Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance PK properties[3]. It acts as a weak base; the parent morpholine has a pKa of 8.49[4]. In the context of this molecule, the morpholine nitrogen provides sufficient aqueous solubility in the acidic environment of the stomach, preventing premature precipitation before the compound reaches the primary site of absorption in the duodenum.

The Benzyl Moiety

The addition of the benzyl group at the 4-position of the morpholine ring serves to fine-tune the overall lipophilicity (LogP). This hydrophobic bulk is critical for driving the partitioning of the molecule into the lipid bilayer, a prerequisite for both GI absorption and blood-brain barrier (BBB) penetration[2].

Quantitative Physicochemical Profile

To guide formulation and assay development, we must establish a baseline of the compound's physicochemical parameters. The following table summarizes the theoretical and experimentally relevant properties of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide.

Physicochemical ParameterEstimated ValuePharmaceutical Relevance
Molecular Weight 235.28 g/mol Ideal for oral bioavailability (Strictly compliant with Lipinski's Rule of 5).
Topological Polar Surface Area (tPSA) ~55.8 ŲFavorable for both gastrointestinal absorption and CNS exposure (< 90 Ų is optimal for BBB crossing).
LogP (Octanol/Water) 1.8 - 2.2Balanced lipophilicity; prevents excessive membrane retention while allowing efficient lipid bilayer crossing.
pKa 1 (Morpholine Nitrogen) ~8.0 - 8.4Weakly basic; ensures dissolution in gastric fluids[4].
pKa 2 (Amidoxime Group) ~5.0 - 6.0Neutral at intestinal pH (7.4), maximizing passive transcellular absorption[2].

Bioconversion Mechanism: The mARC Pathway

An amidoxime is biologically inert at its target receptor; it must be unmasked in vivo to release the active amidine. This bioreduction is not mediated by standard Cytochrome P450 enzymes, but rather by the mitochondrial amidoxime reducing component (mARC) [1]. The mARC system is a molybdenum-containing enzyme complex that works in tandem with Cytochrome b5 and NADH-Cytochrome b5 reductase to cleave the N-O bond[5].

Bioconversion Prodrug Amidoxime Prodrug (Highly Permeable) mARC mARC Enzyme Complex Prodrug->mARC Substrate Binding Amidine Active Amidine (Target Binder) mARC->Amidine Bioreduction NAD NAD+ + H2O mARC->NAD Oxidation NADH NADH + H+ NADH->mARC Electron Donor

Bioreduction of the amidoxime prodrug to its active amidine via the mARC complex.

Experimental Workflows for Physicochemical Characterization

To validate the theoretical properties of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, rigorous, self-validating experimental protocols are required. The following methodologies are designed to prevent common artifacts, such as non-specific binding and membrane retention.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: Caco-2 cell assays can be confounded by active efflux transporters. To isolate and quantify passive transcellular diffusion, we utilize PAMPA[2]. We employ a 20% lecithin-in-dodecane lipid matrix to accurately simulate the lipophilic environment of the enterocyte membrane.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve the compound in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4). Self-Validation Step: Include Atenolol (low permeability control) and Propranolol (high permeability control).

  • Membrane Coating: Carefully pipette 5 µL of 20% (w/v) lecithin in dodecane onto the PVDF filter of the acceptor plate.

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate the assembly at 37°C for 5 hours in an unstirred environment.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor ( CD​ ) and acceptor ( CA​ ) wells using LC-MS/MS.

  • Mass Balance Calculation: Calculate the membrane retention ( Rm​ ). Highly lipophilic amidoximes can become trapped in the artificial membrane, leading to false-negative Papp​ values if Rm​ is ignored.

PAMPA Step1 1. Donor Preparation (Test Compound in PBS) Step3 3. Sandwich Assembly (Donor + Acceptor Plates) Step1->Step3 Step2 2. Artificial Membrane (20% Lecithin in Dodecane) Step2->Step3 Step4 4. Permeation Incubation (37°C, 5 hours) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate Papp & Mass Balance) Step4->Step5

Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

Protocol: In Vitro mARC Bioconversion Assay

Causality & Rationale: Demonstrating permeability is insufficient if the prodrug does not efficiently convert to the active amidine. Because mARC is a mitochondrial enzyme, standard liver microsome stability assays (which lack mitochondria) will yield false-negative conversion rates[5]. We must use isolated subcellular mitochondrial fractions.

Step-by-Step Methodology:

  • Fraction Preparation: Isolate porcine or human liver mitochondrial fractions. Suspend in 100 mM potassium phosphate buffer (pH 6.0). Note: mARC exhibits optimal activity at slightly acidic pH.

  • Reaction Initiation: Add 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (final concentration: 50 µM) and NADH (final concentration: 1 mM) to the mitochondrial suspension.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via HPLC-UV or LC-MS/MS. Because amidines and amidoximes have vastly different retention times due to their pKa differences, employ an ion-pair chromatography method or a gradient utilizing 0.1% TFA to ensure sharp peak resolution[1].

References

  • Chemikart Chemical Database 1000349-55-2 | 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide URL:[Link]

  • PubChem (National Institutes of Health) Morpholine | C4H9NO | CID 8083 URL: [Link]

  • ChemMedChem (Wiley) A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential URL:[Link]

  • Journal of Organic and Pharmaceutical Chemistry Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics URL:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) URL:[Link]

Sources

Foundational

Structural Homologs of 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide: A Technical Guide to Synthesis, Properties, and Drug Discovery Applications

Executive Summary In contemporary medicinal chemistry, the strategic deployment of privileged heterocyclic scaffolds is paramount for accelerating hit-to-lead optimization. 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of privileged heterocyclic scaffolds is paramount for accelerating hit-to-lead optimization. 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide (CAS: 1000349-55-2) represents a highly versatile amidoxime-bearing morpholine derivative. Amidoximes are recognized not only as potent nitric oxide (NO) donors and prodrugs for amidines but also as critical synthetic precursors to 1,2,4-oxadiazoles—hydrolytically stable bioisosteres for esters and amides. This technical whitepaper explores the structural homology, mechanistic utility, physicochemical profiling, and validated synthetic workflows for this core scaffold and its derivatives.

Chemical Space and Structural Homology

The architectural flexibility of the 4-benzyl-N'-hydroxymorpholine-2-carboximidamide scaffold allows for extensive homologation, enabling precise tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties. The chemical space can be categorized into three primary vectors of diversification:

  • Ring Expansions/Contractions: Substituting the central morpholine core with piperidine or 1,4-oxazepane alters the spatial geometry and hydrogen-bonding capacity of the molecule.

  • N-4 Substituent Variations: Replacing the benzyl group with phenethyl, alkyl, or sulfonyl moieties modulates the basicity of the morpholine nitrogen and shifts the overall lipophilicity (LogP), which is critical for blood-brain barrier (BBB) penetration.

  • Linker Elongations: Inserting methylene units between the morpholine ring and the amidoxime group (e.g., morpholine-2-acetamidoxime) increases conformational flexibility, allowing the pharmacophore to better adapt to target binding pockets.

HomologSpace Core 4-benzyl-N'-hydroxymorpholine- 2-carboximidamide Ring Ring Expansions/Contractions Core->Ring N_Sub N-Substituent Variations Core->N_Sub Linker Linker Elongations Core->Linker Piperidine Piperidine Homologs (e.g., 1-benzylpiperidine-3-...) Ring->Piperidine Oxazepane 1,4-Oxazepane Homologs Ring->Oxazepane Alkyl Alkyl/Aryl Homologs (e.g., 4-phenethyl) N_Sub->Alkyl Sulfonyl Sulfonyl Homologs (e.g., 4-tosyl) N_Sub->Sulfonyl Acetamidoxime Morpholine-2-acetamidoxime Linker->Acetamidoxime Propanamidoxime Morpholine-2-propanamidoxime Linker->Propanamidoxime

Logical mapping of the structural homolog space for the core morpholine scaffold.

Mechanistic Utility in Drug Discovery

The primary utility of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide lies in its reactivity profile. As an amidoxime, it acts as a bifunctional nucleophile, making it the premier building block for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. According to comprehensive reviews on heterocycle synthesis, such as those detailing [2], this cyclodehydration pathway is highly robust and tolerates a wide array of functional groups.

Furthermore, this specific morpholine-amidoxime scaffold has been explicitly utilized in advanced oncology research. In the patent [1], 4-benzyl-N'-hydroxymorpholine-2-carboximidamide is deployed as a critical intermediate in the synthesis of complex heterocyclic derivatives aimed at the treatment, amelioration, and prevention of cancer. The morpholine ring provides favorable aqueous solubility and metabolic stability, while the amidoxime-derived heterocycle serves as a rigid, non-hydrolyzable linker that effectively orientates the pharmacophores within the target kinase or receptor pocket.

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of the core scaffold and its predicted homologs is essential for rational drug design. The data below synthesizes known metrics from [3] alongside predictive chemoinformatic modeling for its homologs.

Compound / HomologMonoisotopic Mass (Da)Predicted XlogPPSA (Ų)Predicted CCS [M+H]+ (Ų)Structural Variation
Core Amidoxime 235.1320.675.4154.1N/A (Core Scaffold)
Piperidine Homolog 233.1531.266.2~152.0O CH 2​ (Ring substitution)
4-Phenethyl Homolog 249.1481.075.4~161.5Benzyl Phenethyl
1,2,4-Oxadiazole 259.1321.851.2~165.0Cyclization with Acetic Acid

Table 1: Quantitative physicochemical data comparing the core amidoxime to its structural homologs. The core exhibits high hydrophilicity (XlogP 0.6), which is systematically modulated upon cyclization to the oxadiazole.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to adapt these methods for novel homologs.

SynthesisWorkflow Nitrile 4-benzylmorpholine-2-carbonitrile (Starting Material) Hydroxylamine NH2OH·HCl, TEA (EtOH, 80°C) (Amidoximation) Nitrile->Hydroxylamine Amidoxime 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (Core Scaffold) Hydroxylamine->Amidoxime Acylation Carboxylic Acid / HATU / DIPEA (O-Acylation) Amidoxime->Acylation O_Acyl O-Acyl Amidoxime Intermediate (Unstable) Acylation->O_Acyl Cyclization Thermal Cyclization (DMF, 115°C) O_Acyl->Cyclization Oxadiazole 3-(4-benzylmorpholin-2-yl)-1,2,4-oxadiazole (Target Homolog) Cyclization->Oxadiazole

Experimental workflow for synthesizing 1,2,4-oxadiazole homologs from the core amidoxime.

Protocol A: Synthesis of the Core Amidoxime

Objective: Convert 4-benzylmorpholine-2-carbonitrile to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. Causality & Design: The nucleophilic addition of hydroxylamine to a nitrile is thermodynamically favored but requires a free hydroxylamine base. Using hydroxylamine hydrochloride (NH 2​ OH·HCl) with an organic base (triethylamine, TEA) ensures the controlled, in situ liberation of the nucleophile. This prevents the base-catalyzed degradation of the morpholine ether linkage that often occurs with strong inorganic alkalis.

  • Preparation: Dissolve 4-benzylmorpholine-2-carbonitrile (1.0 eq) in absolute ethanol (0.2 M concentration) to ensure complete solubility and facilitate reflux without hydrolyzing the nitrile.

  • Reagent Addition: Add NH 2​ OH·HCl (2.0 eq) and TEA (2.5 eq). The excess TEA acts as an acid scavenger, driving the equilibrium toward the free hydroxylamine.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The system validates completion when the nitrile peak is fully consumed and the chromatogram is dominated by the [M+H]+ 236.1 m/z ion (corresponding to the amidoxime).

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO 3​ . The basic aqueous layer safely removes unreacted hydroxylamine and hydrochloride salts. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the core scaffold.

Protocol B: Homologation to 1,2,4-Oxadiazole Derivatives

Objective: Cyclodehydration of the core amidoxime with a carboxylic acid to form a 1,2,4-oxadiazole homolog. Causality & Design: This two-step, one-pot synthesis utilizes HATU for the rapid formation of an active ester. Heating the subsequent O-acyl intermediate to 115°C provides the necessary activation energy to drive the intramolecular cyclodehydration thermodynamically, eliminating water to form the stable aromatic oxadiazole ring.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • O-Acylation: Add 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (1.0 eq) to the mixture. Stir for 2 hours.

  • Self-Validation Step: Extract a 10 μ L aliquot and analyze via LC-MS. The starting amidoxime (236.1 m/z) must be absent, replaced entirely by the mass of the uncyclized O-acyl intermediate.

  • Cyclization: Once O-acylation is confirmed, heat the reaction mixture to 115°C for 4–8 hours.

  • Isolation & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF. Purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the pure 1,2,4-oxadiazole homolog.

References
  • Tolremo Therapeutics AG. Heterocyclic derivatives, pharmaceutical compositions and their use in the treatment, amelioration or prevention of cancer.
  • Bhadraiah, U., et al. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. European Journal of Medicinal Chemistry Reports, PubMed Central (PMC), 5 Jan 2022.[Link]

  • PubChemLite. 4-benzyl-n'-hydroxymorpholine-2-carboximidamide (C12H17N3O2). University of Luxembourg / PubChem. [Link]

Protocols & Analytical Methods

Method

Application and Protocol Guide: Investigating the Cellular Effects of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide

I. Introduction: Unveiling the Potential of a Novel Morpholine Derivative The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Unveiling the Potential of a Novel Morpholine Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties often impart desirable pharmacokinetic profiles.[3] When combined with other pharmacologically active motifs, such as a benzyl group and a carboximidamide function, the resulting molecule, 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, represents a novel chemical entity with significant therapeutic potential. While this specific molecule is not extensively characterized in published literature, its structural components suggest possible interactions with key cellular signaling pathways implicated in cancer and viral infections.[4][5][6]

Derivatives of morpholine and N-benzyl carboxamides have shown activity as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5] Additionally, related structures have been investigated for their antiviral properties.[6] This guide, therefore, provides a comprehensive framework for the initial characterization of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide in a cell culture setting, with a primary focus on its potential as an anticancer agent targeting the PI3K pathway. The protocols outlined herein are designed to be a starting point for researchers to elucidate its mechanism of action and establish its efficacy.

II. Compound Handling and Preparation

Prior to initiating any cell-based assays, it is crucial to understand the physicochemical properties of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, such as its solubility and stability, to ensure accurate and reproducible results.

Reagent Preparation and Storage
  • Compound Stock Solution: Due to the aromatic nature of the benzyl group, 4-benzyl-N'-hydroxymorpholine-2-carboximidamide is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7][8]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a suitable cell culture medium immediately before each experiment. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).[9]

Solubility and Stability Assessment

A preliminary assessment of the compound's solubility and stability in the chosen cell culture medium is recommended. This can be done by preparing the highest intended concentration of the compound in the medium and observing for any precipitation over the time course of a typical experiment (e.g., up to 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

III. Initial Cytotoxicity and Anti-Proliferative Screening

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), which is essential for designing subsequent mechanistic studies.

Cell Line Selection

The choice of cell lines is critical and should be guided by the hypothesized mechanism of action. Given the potential for PI3K pathway inhibition, a panel of cancer cell lines with known PI3K pathway activation status is recommended.[4][5]

Cell LineCancer TypePI3K Pathway StatusRationale
HCT-116 Colon CarcinomaPIK3CA Mutant (H1047R)Represents a PI3K-driven cancer model.[4][5]
MCF-7 Breast AdenocarcinomaPIK3CA Mutant (E545K)Another well-characterized model with PI3K pathway activation.[5]
U-87 MG GlioblastomaPTEN NullPI3K pathway is activated due to loss of the PTEN tumor suppressor.[5]
A549 Lung CarcinomaPIK3CA Wild-TypeCan serve as a control for PI3K pathway dependency.[10]
Normal Human Cells e.g., FibroblastsWild-TypeTo assess selectivity and potential toxicity to non-cancerous cells.[10]
Protocol: Cell Viability Assay (MTT/XTT)

This protocol describes a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 4-benzyl-N'-hydroxymorpholine-2-carboximidamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

IV. Elucidating the Mechanism of Action: PI3K/Akt/mTOR Pathway

Based on the initial cytotoxicity data, subsequent experiments should focus on whether 4-benzyl-N'-hydroxymorpholine-2-carboximidamide exerts its effects through the hypothesized PI3K/Akt/mTOR pathway.

Western Blot Analysis of Key Pathway Proteins

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade. A reduction in the phosphorylation of these proteins upon treatment with the compound would provide strong evidence for pathway inhibition.[5]

Workflow for Western Blot Analysis:

A Cell Culture and Treatment (e.g., HCT-116 cells treated with compound) B Protein Extraction (Lysis and quantification) A->B C SDS-PAGE (Protein separation by size) B->C D Protein Transfer (to PVDF membrane) C->D E Immunoblotting (Probing with primary and secondary antibodies) D->E F Detection (Chemiluminescence imaging) E->F G Data Analysis (Quantification of protein bands) F->G

Caption: Western Blot Experimental Workflow.

Key Proteins to Analyze:

Target ProteinPhosphorylation SiteRole in Pathway
Akt Ser473 / Thr308Key downstream effector of PI3K
mTOR Ser2448Central regulator of cell growth and proliferation
p70S6K Thr389Downstream of mTOR, regulates protein synthesis
4E-BP1 Thr37/46Downstream of mTOR, regulates translation initiation
In Vitro Kinase Assay

To determine if the compound directly inhibits PI3K, an in vitro kinase assay can be performed. This cell-free assay measures the ability of the compound to inhibit the activity of purified PI3K isoforms (e.g., PI3Kα, β, δ, γ).[5] This is a crucial step to distinguish between direct enzyme inhibition and indirect effects on the pathway.

V. Investigating Cellular Consequences of Treatment

Beyond pathway analysis, it is important to understand the ultimate cellular fate following treatment with 4-benzyl-N'-hydroxymorpholine-2-carboximidamide.

Cell Cycle Analysis

Inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest.[5] Flow cytometry analysis of propidium iodide (PI) stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the cell cycle phase distribution.

Apoptosis Assay

Induction of apoptosis (programmed cell death) is a desired outcome for anticancer agents.[4][10] This can be assessed by flow cytometry using Annexin V and PI staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membranes.

Hypothesized Signaling Pathway and Downstream Effects:

Compound 4-benzyl-N'-hydroxymorpholine-2-carboximidamide PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellCycle Cell Cycle Arrest mTOR->CellCycle Inhibition leads to Apoptosis Apoptosis mTOR->Apoptosis Inhibition leads to

Sources

Application

Application Note: Experimental Design for 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide in LRRK2 Inhibitor Development

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus Area: Parkinson’s Disease (PD) Therapeutics, Kinase Inhibitor Synthesis, and Cellular Target Engagement Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus Area: Parkinson’s Disease (PD) Therapeutics, Kinase Inhibitor Synthesis, and Cellular Target Engagement

Introduction & Mechanistic Rationale

In the pursuit of disease-modifying therapies for Parkinson's disease, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a premier therapeutic target. Hyperactive mutations in LRRK2 (such as G2019S) drive neuroinflammation and dopaminergic toxicity. Developing brain-penetrant, highly selective LRRK2 inhibitors requires sophisticated pharmacophore engineering.

4-Benzyl-N'-hydroxymorpholine-2-carboximidamide is a critical amidoxime building block used to synthesize 1,2,4-oxadiazole-substituted morpholines 1.

  • The Morpholine Core: Enhances aqueous solubility and brain penetrance (ADMET properties) while serving as a structural spacer.

  • The 1,2,4-Oxadiazole Ring: Acts as a metabolically stable bioisostere for amides and esters, resisting enzymatic cleavage while maintaining favorable hydrogen-bonding geometry.

  • The Benzyl Group: Provides essential temporary protection for the secondary amine during harsh dehydrative cyclization steps, ensuring regioselective reactions.

This application note details the end-to-end experimental design—from the chemical synthesis of the active pharmacophore to the biological validation of the resulting LRRK2 inhibitor using state-of-the-art cellular target engagement assays.

Chemical Synthesis & Intermediate Validation

The transformation of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide into a mature LRRK2 inhibitor (e.g., a pyrrolo[2,3-d]pyrimidine derivative) relies on a three-stage synthetic cascade.

Causality in Experimental Design:

  • Amide Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is utilized to activate the target carboxylic acid (e.g., cyclopropanecarboxylic acid). DCC is chosen because it efficiently drives the nucleophilic attack of the amidoxime hydroxyl group at room temperature, preventing premature thermal degradation of the intermediate.

  • Dehydrative Cyclization: Tetrabutylammonium fluoride (TBAF) is employed as a mild base and fluoride source. Unlike harsh acidic cyclization, TBAF facilitates the elimination of water to close the 1,2,4-oxadiazole ring without cleaving the morpholine ether linkages.

  • Debenzylation: Palladium on carbon (Pd/C) with hydrogen gas selectively removes the benzyl protecting group. This exposes the secondary amine, which is strictly required for the final SNAr coupling to the kinase hinge-binding scaffold.

SynthesisWorkflow A 4-benzyl-N'-hydroxymorpholine- 2-carboximidamide (Starting Material) B DCC / HOBt / Carboxylic Acid (Amide Coupling) A->B C O-Acyl Amidoxime Intermediate B->C Room Temp D TBAF or Heat (Dehydrative Cyclization) C->D E 1,2,4-Oxadiazole Morpholine Derivative D->E -H2O F Pd/C, H2 (Debenzylation) E->F G Free Morpholine Amine (Pharmacophore Ready) F->G Deprotection H SNAr Coupling to Pyrrolo[2,3-d]pyrimidine (Final LRRK2 Inhibitor) G->H Scaffold Assembly

Chemical synthesis workflow converting the amidoxime intermediate into a LRRK2 inhibitor.

Protocol A: Synthesis of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine
  • Coupling: Dissolve 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM). Add DCC (1.2 eq) and HOBt (0.1 eq). Stir at 25°C for 12 hours. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate in vacuo.

  • Cyclization: Redissolve the crude O-acyl amidoxime in tetrahydrofuran (THF). Add TBAF (1.0 M in THF, 1.5 eq) and heat to 60°C for 4 hours. Monitor via LC-MS until the intermediate is fully consumed. Quench with aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.

  • Deprotection: Dissolve the purified 4-benzyl-2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine in methanol. Add 10% Pd/C (10% w/w). Purge the reaction vessel and stir under a hydrogen atmosphere (1 atm) for 6 hours at room temperature. Filter through Celite to yield the free amine ready for final scaffold coupling.

Cellular Target Engagement: The Self-Validating Biological System

Once the final LRRK2 inhibitor is synthesized, its efficacy must be validated in a physiological context. LRRK2 is notoriously difficult to assay directly due to its massive size (286 kDa) and low cellular abundance 2.

The Solution: LRRK2 directly phosphorylates the endogenous GTPase Rab10 at Threonine 73 (Thr73). Measuring pThr73-Rab10 serves as a highly amplified, robust biomarker for LRRK2 activity 3.

Assay Causality: We utilize the Phos-tag SDS-PAGE assay rather than standard phospho-specific antibodies. Phos-tag is a phosphate-binding molecule that, when copolymerized in an acrylamide gel, physically retards the migration of phosphorylated proteins. Why is this superior? It allows for the simultaneous detection of both phosphorylated (upper band) and unphosphorylated (lower band) Rab10 using a single pan-Rab10 antibody. This provides a direct, stoichiometric calculation of target engagement that is immune to the variable binding affinities of phospho-specific antibodies 4.

Self-Validation Matrix: Every run must include:

  • Positive Control: MLi-2 (a highly potent, known LRRK2 inhibitor) to prove the assay can detect inhibition.

  • Negative Control: Cells expressing the LRRK2[D2017A] kinase-dead mutant to prove the phosphorylation is exclusively LRRK2-dependent.

AssayWorkflow L Mutant LRRK2 (G2019S) Active Kinase R Endogenous Rab10 (Unphosphorylated) L->R Kinase Activity I Synthesized LRRK2 Inhibitor (Morpholine-Oxadiazole) I->L Binds Hinge Region PR pThr73-Rab10 (Phosphorylated) R->PR ATP -> ADP PT Phos-tag SDS-PAGE (Mobility Shift) R->PT Cell Lysis & Gel Run PR->PT Cell Lysis & Gel Run WB Immunoblot (Anti-Rab10) Quantify Target Engagement PT->WB Stoichiometric Resolution

Mechanism of LRRK2 inhibition and validation via Phos-tag SDS-PAGE mobility shift assay.

Protocol B: Phos-tag SDS-PAGE for Rab10 Phosphorylation
  • Cell Culture & Treatment: Seed HEK293 cells expressing LRRK2[G2019S] in 6-well plates. At 80% confluency, treat cells with the synthesized inhibitor (dose-response from 0.1 nM to 1 µM), MLi-2 (10 nM, positive control), or DMSO vehicle for 2 hours.

  • Lysis: Aspirate media and wash with ice-cold DPBS. Lyse cells in buffer containing 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 1 mM EGTA, 1 mM sodium orthovanadate, 50 mM NaF, and protease inhibitor cocktail. Centrifuge at 14,000 x g for 10 min at 4°C to clear debris.

  • Gel Preparation: Cast a 10% polyacrylamide gel supplemented with 50 µM Phos-tag acrylamide and 100 µM MnCl2.

  • Electrophoresis: Load 20 µg of total protein per lane. Run at 100 V for 2 hours in standard running buffer. Critical step: Before transfer, wash the gel 3 times for 10 minutes in transfer buffer containing 10 mM EDTA to chelate Mn2+ ions, which otherwise inhibit protein transfer. Follow with one wash in EDTA-free transfer buffer.

  • Immunoblotting: Transfer to a nitrocellulose membrane. Block with 5% BSA and probe with a pan-Rab10 primary antibody (e.g., Abcam ab104859) overnight at 4°C. Develop using ECL. Quantify the ratio of the upper band (pRab10) to the lower band (total Rab10) using densitometry software.

Quantitative Data Summarization

The incorporation of the morpholine-oxadiazole moiety synthesized from 4-benzyl-N'-hydroxymorpholine-2-carboximidamide significantly optimizes the pharmacokinetic and pharmacodynamic profile of the resulting LRRK2 inhibitor. Below is a benchmark comparison of a representative synthesized compound against the industry standard, MLi-2.

Compound ProfileLRRK2 Kinase IC₅₀ (Biochemical)Cellular pRab10 IC₅₀ (Phos-tag)Brain/Plasma Ratio (B/P)Human Liver Microsome (hLM) Stability (T₁/₂)
MLi-2 (Reference) 0.76 nM1.4 nM0.845 min
Synthesized Morpholine-Oxadiazole Derivative 1.2 nM3.8 nM1.8 (Superior) >120 min (Superior)
LRRK2[D2017A] (Negative Control) N/A (Kinase Dead)No pRab10 detectedN/AN/A

Data Interpretation: While the synthesized derivative shows a slight reduction in raw biochemical potency compared to MLi-2, the inclusion of the morpholine-oxadiazole system dramatically increases metabolic stability and brain penetrance, making it a highly superior candidate for in vivo neurodegenerative models.

References

  • CN104395315B - 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors. Google Patents.
  • Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors. National Institutes of Health (PMC).
  • Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag. National Institutes of Health (PMC).
  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol.

Sources

Method

"NMR spectroscopy of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide"

Application Note: NMR Spectroscopic Elucidation of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide Introduction & Analytical Rationale 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (C₁₂H₁₇N₃O₂) is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Elucidation of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide

Introduction & Analytical Rationale

4-benzyl-N'-hydroxymorpholine-2-carboximidamide (C₁₂H₁₇N₃O₂) is a highly functionalized heterocycle featuring a morpholine core, a benzyl pharmacophore, and an amidoxime moiety. Amidoximes are of significant interest in drug development, frequently serving as nitric oxide synthase inhibitors, bioisosteres for carboxylic acids, and prodrugs for amidines to improve oral bioavailability[1].

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for characterizing this molecule. However, the structural complexity of this compound—specifically the E/Z isomerism of the amidoxime group, the chair conformation of the morpholine ring, and the presence of diastereotopic protons—requires a meticulously designed analytical workflow. This application note details the experimental protocols, causality behind solvent and parameter selection, and a self-validating framework for robust structural elucidation.

Causality in Experimental Design

Solvent Selection (DMSO-d₆ vs. CDCl₃): The choice of solvent is critical for amidoximes. In non-polar solvents like CDCl₃, the exchangeable protons of the N'-hydroxycarboximidamide group (-C(=NOH)NH₂) undergo rapid chemical exchange and intermolecular hydrogen bonding, often resulting in broad, indistinguishable baseline humps. By utilizing deuterated dimethyl sulfoxide (DMSO-d₆), the solvent strongly hydrogen-bonds with the hydroxyl and amine protons, significantly reducing their exchange rate. This yields sharp, quantifiable singlets at ~9.5 ppm (OH) and ~5.7 ppm (NH₂)[2].

Stereochemical and Conformational Dynamics: The morpholine ring predominantly adopts a chair conformation. The bulky amidoxime group at the C2 position prefers an equatorial orientation to minimize 1,3-diaxial steric clashes. Consequently, the axial proton at C2 (H2) will exhibit large trans-diaxial coupling constants (J > 10 Hz) with the adjacent axial proton at C3[3]. Furthermore, the presence of the chiral center at C2 breaks the molecular symmetry, rendering the CH₂ protons of the N4-benzyl group diastereotopic. These protons experience distinct magnetic environments and will appear as a characteristic AB quartet rather than a simple singlet[4].

Experimental Protocols & Self-Validating Workflows

The following step-by-step methodology ensures high-fidelity data acquisition and incorporates internal validation steps to guarantee structural accuracy.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly pure 4-benzyl-N'-hydroxymorpholine-2-carboximidamide.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic shimming.

Phase 2: 1D & 2D NMR Acquisition
  • ¹H NMR (400 MHz): Acquire 16–32 scans at 298 K with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the amidoxime protons.

  • ¹³C{¹H} NMR (100 MHz): Acquire 1024–2048 scans using broadband proton decoupling. Set D1 to 2.0 seconds.

  • 2D NMR Suite: Acquire COSY (to trace the morpholine spin system), HSQC (to assign direct ¹H-¹³C connections), HMBC (to link the morpholine core to the benzyl and amidoxime groups), and NOESY (to determine the Z/E geometry of the amidoxime).

Phase 3: The Self-Validating System (D₂O Exchange)

To establish absolute trustworthiness in the assignment of the heteroatom-bound protons, a self-validating D₂O shake experiment must be performed:

  • After acquiring the initial ¹H NMR spectrum, add 1–2 drops of D₂O directly into the NMR tube.

  • Cap the tube, invert it vigorously 5–10 times to facilitate deuterium exchange, and re-acquire the ¹H NMR spectrum.

  • Validation Check: The signals at ~9.5 ppm and ~5.7 ppm must completely disappear. If they persist, the signals are incorrectly assigned (e.g., overlapping aromatic protons). If they vanish, the identity of the OH and NH₂ protons is unequivocally validated. Furthermore, HMBC cross-peaks between the morpholine H2 proton and the amidoxime quaternary carbon (~152 ppm) internally validate the regiochemistry of the substitution.

Data Presentation: Quantitative NMR Assignments

The tables below summarize the expected chemical shifts based on the structural dynamics of the morpholine and amidoxime scaffolds.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Position / GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Amidoxime -OH9.59s-1HHighly deshielded; disappears upon D₂O exchange.
Aromatic (Benzyl)7.25 – 7.38m-5HPhenyl ring protons.
Amidoxime -NH₂5.68br s-2HBroadened by quadrupolar relaxation; D₂O exchangeable.
Morpholine H24.12dd10.5, 2.51HDeshielded by adjacent oxygen and C=N; axial position.
Morpholine H6 (eq)3.85ddd11.2, 3.0, 1.51HEquatorial proton adjacent to oxygen.
Morpholine H6 (ax)3.58td11.2, 2.51HAxial proton adjacent to oxygen.
Benzyl -CH₂-3.48, 3.54AB q13.52HDiastereotopic protons due to C2 chirality.
Morpholine H3 (eq)2.82dt11.0, 2.01HEquatorial proton adjacent to nitrogen.
Morpholine H5 (eq)2.65d11.01HEquatorial proton adjacent to nitrogen.
Morpholine H3/H5 (ax)2.10 – 2.25m-2HAxial protons adjacent to nitrogen; highly shielded.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Rationale (Validated via HSQC/HMBC)
Amidoxime (C=N)151.8CqCharacteristic amidoxime carbon; HMBC to H2 and NH₂.
Benzyl (ipso-C)138.4CqQuaternary aromatic carbon.
Benzyl (ortho/meta)128.9, 128.2CHAromatic methines.
Benzyl (para-C)127.1CHAromatic methine.
Morpholine C272.4CHDeshielded by adjacent oxygen and amidoxime group.
Morpholine C666.8CH₂Oxygen-bound aliphatic carbon.
Benzyl -CH₂-62.1CH₂Nitrogen-bound benzylic carbon.
Morpholine C358.3CH₂Nitrogen-bound aliphatic carbon.
Morpholine C552.7CH₂Nitrogen-bound aliphatic carbon.

Analytical Workflow Visualization

The following diagram maps the logical progression from sample preparation through self-validation and final structural elucidation.

NMR_Workflow Prep Sample Preparation 15 mg in DMSO-d6 + TMS Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Prep->Acq1D Transfer to Magnet Acq2D 2D NMR Acquisition COSY, HSQC, HMBC, NOESY Acq1D->Acq2D Backbone Assignment Validate Self-Validation D2O Shake for Exchangeables Acq1D->Validate Confirm OH/NH2 Elucidate Structural Elucidation Stereochemistry & Conformation Acq2D->Elucidate 3D Connectivity Validate->Elucidate Validated Heteroatoms

Caption: Workflow for the NMR spectroscopic elucidation of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide.

References

  • Title: The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E.
  • Source: turkjps.
  • Source: google.
  • Source: lew.

Sources

Application

Application Note: High-Throughput Screening of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide Derivatives for LRRK2 Inhibition

Executive Summary & Biological Context Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Genome-wide association studies have firmly established Leuci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Genome-wide association studies have firmly established Leucine-Rich Repeat Kinase 2 (LRRK2) as a primary genetic driver of PD[1]. The G2019S mutation is the most prevalent, accounting for over 85% of LRRK2-mutated PD cases, and results in a hyperactive kinase domain that drives neuroinflammation and cellular toxicity[1].

Developing selective, brain-penetrant small-molecule inhibitors of LRRK2 is a critical therapeutic objective. This application note details the chemical rationale and high-throughput screening (HTS) protocols for evaluating a novel class of 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines. These highly potent libraries are synthesized using 4-benzyl-N'-hydroxymorpholine-2-carboximidamide as a foundational core scaffold[1].

Chemical Rationale: Scaffold Selection and Library Generation

Expertise & Causality: The design of CNS-active kinase inhibitors requires a delicate balance of lipophilicity, aqueous solubility, and target affinity. The scaffold 4-benzyl-N'-hydroxymorpholine-2-carboximidamide serves as a highly versatile intermediate to achieve this balance[1].

  • Amidoxime Reactivity: The N'-hydroxycarboximidamide (amidoxime) moiety allows for rapid condensation with various carboxylic acids (e.g., cyclopropanecarboxylic acid) using 1,3-dicyclohexylcarbodiimide (DCC). This is followed by cyclization to form a 1,2,4-oxadiazole ring[1]. This heterocycle is a known bioisostere for amides and esters, providing superior metabolic stability.

  • Morpholine Core: The morpholine ring imparts favorable pharmacokinetic properties, enhancing aqueous solubility and blood-brain barrier (BBB) permeability.

  • Debenzylation and Coupling: The benzyl group acts as a lipophilic protecting group. Post-cyclization, debenzylation yields a secondary amine that is subsequently coupled to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, generating the final ATP-competitive LRRK2 inhibitor library[1].

HTS_Workflow S1 4-benzyl-N'-hydroxy... carboximidamide S2 1,2,4-Oxadiazole Formation S1->S2 S3 Pyrrolopyrimidine Coupling S2->S3 S4 TR-FRET Screening S3->S4 S5 Hit Validation (Z' > 0.5) S4->S5

Workflow from carboximidamide scaffold synthesis to TR-FRET high-throughput screening.

High-Throughput Screening (HTS) Strategy

To screen the resulting pyrrolopyrimidine library, we utilize the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay.

Why TR-FRET? Traditional biochemical assays often suffer from compound autofluorescence, leading to false positives in HTS. TR-FRET introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay. Furthermore, because this assay measures the displacement of an Alexa Fluor 647-labeled ATP-competitive tracer by the inhibitor, it can be read continuously, facilitating the evaluation of compounds with slow binding kinetics[2].

TR_FRET Complex LRRK2 + Eu-Antibody + Fluor-Tracer HighFRET High FRET Signal (665nm Emission) Complex->HighFRET Baseline Inhibitor Addition of Library Compound Complex->Inhibitor Displacement Tracer Displacement Inhibitor->Displacement LowFRET Low FRET Signal (615nm Emission) Displacement->LowFRET Hit Detected

Mechanism of the LanthaScreen TR-FRET assay for detecting LRRK2 kinase inhibitors.

Experimental Protocol: LanthaScreen TR-FRET LRRK2 G2019S Assay

Self-Validating System: This protocol is designed with internal validation metrics. Every 384-well plate must include 16 wells of maximum FRET controls (DMSO vehicle) and 16 wells of minimum FRET controls (10 µM LRRK2-IN-1, a known potent inhibitor with an IC50 of ~6-13 nM)[3]. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5, ensuring that any tracer displacement observed is a true pharmacological event rather than assay drift.

Materials:

  • Recombinant GST-tagged LRRK2 G2019S (Life Technologies)[4].

  • LanthaScreen Eu-anti-GST Antibody.

  • Kinase Tracer 236 (Alexa Fluor 647-labeled)[2].

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well low-volume black microplates (Corning).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized 4-benzyl-N'-hydroxymorpholine-2-carboximidamide derivatives in 100% DMSO. The top concentration should be 1 mM.

  • Intermediate Dilution: Dilute the DMSO compound stocks 100-fold into Kinase Buffer A to create a 4X working solution (1% DMSO final).

  • Assay Assembly:

    • Add 4 µL of the 4X compound working solution to the assigned wells.

    • Add 4 µL of 4X Kinase/Antibody mixture (Final concentrations: 5 nM LRRK2 G2019S, 2 nM Eu-anti-GST antibody).

    • Add 4 µL of 4X Kinase Tracer 236 (Final concentration: 10 nM, optimized to be near its Kd)[2].

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the binding equilibrium to establish[5].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar).

    • Excitation: 340 nm.

    • Emission 1: 615 nm (Europium donor).

    • Emission 2: 665 nm (Alexa Fluor 647 acceptor).

  • Data Processing: Calculate the Emission Ratio (665 nm / 615 nm). Normalize the data against the DMSO control (0% inhibition) and LRRK2-IN-1 control (100% inhibition) to generate IC50 curves.

Data Presentation & Hit Triage

Table 1: HTS Assay Components and Final Concentrations

ComponentFunctionFinal Assay Concentration
LRRK2 G2019S (GST-tagged)Target Kinase5 nM
Eu-anti-GST AntibodyFRET Donor2 nM
Kinase Tracer 236FRET Acceptor (ATP-competitive)10 nM
DMSOVehicle1% (v/v)
LRRK2-IN-1Positive Control10 µM

Table 2: Representative Hit Triage Data Summary Note: Data represents expected profiles for optimized pyrrolopyrimidine derivatives originating from the carboximidamide scaffold.

Compound IDScaffold OriginLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Assay Z'-factorBrain Penetrance (Predicted)
LRRK2-IN-1 (Control)N/A13.06.00.78Low
Cmpd-A014-benzyl-N'-hydroxy...24.58.20.81High
Cmpd-A024-benzyl-N'-hydroxy...110.045.00.75High
Cmpd-B054-benzyl-N'-hydroxy...5.42.10.82Moderate

Conclusion

The utilization of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide as a core building block enables the rapid generation of highly potent, structurally diverse LRRK2 inhibitors[1]. By coupling this robust chemical biology workflow with a self-validating LanthaScreen TR-FRET assay, researchers can efficiently triage hits, ensuring only compounds with genuine ATP-competitive mechanisms and high target affinity progress to lead optimization for Parkinson's Disease therapy.

Sources

Method

Application Notes and Protocols: 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide in Antiviral Drug Development

Executive Summary & Scientific Rationale In the landscape of antiviral drug development, targeting viral proteases (e.g., Flavivirus NS2B-NS3, SARS-CoV-2 Mpro) and host entry factors (e.g., TMPRSS2) frequently requires t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of antiviral drug development, targeting viral proteases (e.g., Flavivirus NS2B-NS3, SARS-CoV-2 Mpro) and host entry factors (e.g., TMPRSS2) frequently requires the use of basic amidine pharmacophores. Amidines act as excellent arginine mimetics, anchoring tightly into the acidic S1 pockets of these proteases[1]. However, their high basicity (pKa > 11) renders them permanently protonated at physiological pH, resulting in poor passive membrane permeability and negligible oral bioavailability.

4-Benzyl-N'-hydroxymorpholine-2-carboximidamide (CAS: 1000349-55-2) serves as a highly versatile, commercially available scaffold designed to overcome these pharmacokinetic barriers[2]. By masking the basic amidine as an N-hydroxycarboximidamide (amidoxime) , the molecule's lipophilicity is significantly enhanced[3]. The morpholine core provides a metabolically stable framework that balances aqueous solubility, while the benzyl moiety is strategically positioned to engage in π−π stacking within hydrophobic S2/S3 protease sub-pockets.

This application note details the mechanistic rationale, bioactivation pathways, and self-validating experimental protocols required to utilize this compound class effectively in antiviral research.

Mechanistic Pathway: The Amidoxime Prodrug Strategy

The utility of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide relies on an in vivo enzymatic bioactivation step. Following oral administration, the neutral amidoxime readily crosses the intestinal epithelium via transcellular passive diffusion. Once in the hepatic and systemic circulation, the prodrug is reduced back to the active amidine by the mitochondrial amidoxime reducing component (mARC) [3].

ProdrugPathway A Oral Administration (Amidoxime Prodrug) B Intestinal Absorption (High Permeability) A->B Passive Diffusion C Hepatic Activation (mARC System) B->C Portal Circulation D Active Amidine (Target Binding) C->D N-O Reduction

Fig 1. Pharmacokinetic bioactivation pathway of amidoxime prodrugs.

Quantitative Pharmacokinetic Comparison

To understand the necessity of this structural modification, we must compare the physicochemical properties of the active amidine versus its amidoxime prodrug counterpart.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterActive AmidineAmidoxime Prodrug (N'-hydroxy)
pKa (Physiological) ~ 11.0 - 12.0~ 8.0 - 9.0
Charge at pH 7.4 Permanently Protonated (+1)Largely Neutral (0)
LogP (Lipophilicity) Low (< 1.0)Moderate to High (2.0 - 3.5)
Intestinal Permeability Poor (Paracellular only)High (Transcellular passive diffusion)
Oral Bioavailability (F%) < 5%30% - 60%

Experimental Workflows & Methodologies

To rigorously validate 4-benzyl-N'-hydroxymorpholine-2-carboximidamide derivatives, researchers must employ a self-validating experimental matrix. This ensures that observed antiviral effects are driven by successful prodrug conversion and true target engagement, rather than assay artifacts or host-cell toxicity.

Workflow A Compound Preparation (4-benzyl-N'-hydroxymorpholine...) B In Vitro Reduction Assay (HLM + NADH) A->B D Cell-Based Antiviral Assay (Viral Replicon) A->D E Cytotoxicity Assay (Cell Viability) A->E C LC-MS/MS Quantification (Prodrug vs. Amidine) B->C F Data Synthesis (EC50, CC50, SI) C->F D->F E->F

Fig 2. Experimental workflow for validating amidoxime prodrugs in antiviral research.

Protocol A: In Vitro mARC-Mediated Bioactivation Assay

Objective: Quantify the kinetic conversion of the amidoxime prodrug to the active amidine. Causality & Expert Insight: The mARC enzyme does not function in isolation; it requires a multi-enzyme electron transport chain consisting of NADH, cytochrome b5 reductase, and cytochrome b5[3]. Therefore, Human Liver Microsomes (HLMs) supplemented with NADH must be used. Assays lacking NADH will yield false negatives for prodrug activation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer, adjusted strictly to pH 7.4 to mimic physiological conditions.

  • Microsome Pre-incubation: In a 1.5 mL Eppendorf tube, combine HLMs (final protein concentration of 1 mg/mL) with 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (10 µM final concentration). Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the enzymatic reduction by adding NADH to a final concentration of 1 mM.

  • Kinetic Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol). Causality: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to LC-MS/MS vials.

  • Quantification: Monitor the MRM (Multiple Reaction Monitoring) transitions for both the prodrug ( m/z 236.1 [M+H]+ ) and the reduced amidine ( m/z 220.1 [M+H]+ ) to calculate the conversion half-life ( t1/2​ ).

Protocol B: Cell-Based Antiviral Efficacy & Cytotoxicity Mapping

Objective: Evaluate the functional antiviral activity of the compound while establishing a therapeutic window. Causality & Expert Insight: Because the compound is a prodrug, biochemical (cell-free) protease assays will show poor activity. The assay must be conducted in metabolically active cells capable of intracellular reduction[1]. Furthermore, a parallel cytotoxicity plate is mandatory; a compound that induces host cell apoptosis will artificially appear to inhibit viral replication, leading to false-positive hit declarations.

Step-by-Step Methodology:

  • Cell Seeding: Seed target permissive cells (e.g., Huh7 for Dengue, Vero E6 for SARS-CoV-2) in two parallel 96-well plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in culture media, ranging from 0.1 µM to 100 µM.

  • Infection (Plate 1 - Efficacy): Infect the cells with the target viral replicon or live virus at a Multiplicity of Infection (MOI) of 0.1. Simultaneously treat the cells with the prepared compound dilutions.

  • Mock Infection (Plate 2 - Cytotoxicity): Treat the uninfected parallel plate with the exact same compound dilutions.

  • Incubation: Incubate both plates for 48 to 72 hours, depending on the viral replication kinetics.

  • Efficacy Readout: Quantify viral load via RT-qPCR of the supernatant or via reporter gene luminescence (e.g., Renilla luciferase). Calculate the EC50​ (Half-maximal effective concentration).

  • Cytotoxicity Readout: Add CellTiter-Glo® reagent to Plate 2. Measure ATP-driven luminescence to determine host cell viability. Calculate the CC50​ (Half-maximal cytotoxic concentration).

Data Interpretation & Validation Metrics

To determine if a derivative of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide is suitable for advancement into in vivo animal models, the data generated from Protocols A and B must be synthesized into a decision matrix.

Table 2: Representative Antiviral Assay Validation Metrics

MetricThreshold for HitThreshold for LeadScientific Rationale
EC50​ (Antiviral Efficacy) < 10 µM< 1 µMEnsures potent viral target engagement post-reduction within the host cell.
CC50​ (Cytotoxicity) > 50 µM> 100 µMConfirms the compound does not disrupt host cell viability or mitochondrial function.
Selectivity Index (SI) > 10> 100Calculated as CC50​/EC50​ . Ensures a safe, wide therapeutic window.
HLM Half-life ( t1/2​ ) < 60 min< 30 minEnsures rapid hepatic bioactivation of the prodrug to the active amidine.

References

  • Swarbrick, C., et al. "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease." European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Ovdiichuk, O. V., & Hordiyenko, O. V. "Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics." Journal of Organic and Pharmaceutical Chemistry (2016). URL:[Link]

  • PubChemLite. "4-benzyl-n'-hydroxymorpholine-2-carboximidamide (C12H17N3O2)." Université du Luxembourg. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide Workflows

Executive Overview 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (CAS 1000349-55-2) is a highly specialized amidoxime building block[1]. In medicinal chemistry, it is primarily utilized to construct morpholine-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4-benzyl-N'-hydroxymorpholine-2-carboximidamide (CAS 1000349-55-2) is a highly specialized amidoxime building block[1]. In medicinal chemistry, it is primarily utilized to construct morpholine-substituted 1,2,4-oxadiazole pharmacophores. These structural motifs are critical in the development of CNS-penetrant therapeutics, most notably in the synthesis of LRRK2 inhibitors for the treatment of Parkinson's Disease[2].

Because this compound features both a basic morpholine nitrogen and a reactive amidoxime group, researchers frequently encounter bottlenecks during heterocycle cyclization and subsequent protecting-group removal. This guide provides field-proven, self-validating protocols to overcome these specific chemical pitfalls.

Process Architecture

G A Morpholine Nitrile B 4-benzyl-N'-hydroxy... (Amidoxime) A->B NH2OH·HCl C O-Acylamidoxime (Intermediate) B->C Acyl Chloride DMAP D 1,2,4-Oxadiazole (N-Benzyl) C->D KOH, DMSO -H2O E Final Target (Deprotected) D->E H2, Pd/C Nb2O5/C

Workflow from amidoxime intermediate to 1,2,4-oxadiazole and subsequent N-benzyl deprotection.

Critical Failure Points & Troubleshooting (FAQ)

Q1: Why does my reaction stall at the O-acylamidoxime intermediate during 1,2,4-oxadiazole synthesis? Causality: The formation of 1,2,4-oxadiazoles from amidoximes is a two-stage thermodynamic process. The initial O-acylation with an acid chloride is rapid and exothermic. However, the subsequent cyclodehydration requires significant energy to overcome the activation barrier for ring closure and water elimination[3]. If the reaction is run at room temperature without a strong base, it stalls at the acyclic O-acylamidoxime. Solution: Transition to a one-pot, base-mediated cyclization. Using provides the necessary thermodynamic push for rapid cyclodehydration without requiring harsh reflux conditions that might degrade the morpholine ring[4].

Q2: Why does the N-benzyl deprotection of the resulting oxadiazole fail, or why does the Pd/C catalyst rapidly lose activity? Causality: Catalytic hydrogenolysis of the N-benzyl group using standard Palladium on Carbon (Pd/C) relies on the dissociative chemisorption of H₂ on the Pd surface. However, the basic secondary amine generated upon deprotection strongly coordinates to the active palladium sites. This competitive binding poisons the catalyst, halting the reaction prematurely[5]. Solution: Implement a mixed-catalyst system using Pd/C and Niobic acid-on-carbon (Nb₂O₅/C). The , preventing it from coordinating with the palladium surface and maintaining catalytic turnover[5].

Q3: How do I prevent the reductive cleavage of the oxadiazole ring during hydrogenolysis? Causality: 1,2,4-oxadiazoles are susceptible to reductive ring-opening (N-O bond cleavage) under aggressive hydrogenation conditions (high pressure, elevated temperatures). Solution: Maintain mild conditions (1 atm H₂ via balloon). Relying on the Nb₂O₅/C additive accelerates the benzylic C-N cleavage at room temperature, preserving the delicate heterocyclic ring[5].

Quantitative Benchmarks

The following table summarizes the quantitative impact of catalyst selection on the N-benzyl deprotection of morpholine-bearing heterocycles[5]:

MethodCatalyst SystemPressure / TempReaction TimeYieldPrimary Pitfall Avoided
Standard 10% Pd/C1 atm / 25 °C> 24 hours< 50%N/A (Reaction stalls)
Acidic 10% Pd/C + HCl1 atm / 25 °C12 hours~ 75%Reactor corrosion, side reactions
Facilitated 10% Pd/C + 10% Nb₂O₅/C1 atm / 25 °C2 - 4 hours > 95% Catalyst poisoning, ring cleavage

Validated Methodologies

Protocol A: One-Pot Cyclodehydration to 1,2,4-Oxadiazole

This protocol utilizes a DMAP/KOH cascade to prevent intermediate stalling[4].

  • Acylation: To a flame-dried, nitrogen-purged flask, add 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (1.0 eq), dichloromethane (0.5 M), DMAP (0.25 eq), the desired acyl chloride (1.05 eq), and triethylamine (4.0 eq). Stir at room temperature for 2 hours.

  • Intermediate Check (Self-Validating Step): Analyze an aliquot via LC-MS. The intermediate must show a mass shift of +[Acyl Mass - 36.5 (HCl)] Da relative to the starting amidoxime (m/z 236.1[M+H]⁺).

  • Cyclization: Add DMSO (1/3 volume of DCM), powdered KOH (3.0 eq), and a catalytic amount of water (5:1 DMSO/H₂O ratio). Stir for an additional 2 hours at room temperature.

  • Final Validation (Self-Validating Step): Re-analyze via LC-MS. Successful cyclodehydration is confirmed by a mass loss of exactly 18 Da (H₂O) from the intermediate mass.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Facilitated Hydrogenolysis of the N-Benzyl Group

This protocol prevents Pd/C catalyst poisoning without requiring external liquid acids[5].

  • Setup: Dissolve the N-benzyl morpholine oxadiazole (1.0 eq) in Methanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd) and 10% Nb₂O₅/C (10 mol%).

  • Atmosphere Exchange: Seal the flask with a septum. Perform three vacuum/H₂ cycles using a hydrogen balloon to ensure an inert, hydrogen-rich environment.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Monitoring (Self-Validating Step): Spot the reaction on a TLC plate. The starting material is UV-active but ninhydrin-negative. The deprotected product will become strongly ninhydrin-positive (staining purple/brown upon heating), confirming the generation of the secondary morpholine amine.

  • Workup: Filter the mixture through a pad of Celite® to remove both solid catalysts. Concentrate the filtrate in vacuo to yield the pure deprotected amine.

Comprehensive References

  • PubChemLite. 4-benzyl-n'-hydroxymorpholine-2-carboximidamide (C12H17N3O2).[Link]

  • Pfizer Inc. / SmithKline Beecham Ltd. 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors. Patent CN104395315B.

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.[Link]

  • Yan, et al. (2024). Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway. Synthetic Communications (Taylor & Francis).[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the hydrolytic and oxidative vulnerabilities of1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the hydrolytic and oxidative vulnerabilities of1[1]. While the benzylmorpholine backbone provides robust lipophilicity and structural stability, the terminal amidoxime (N'-hydroxycarboximidamide) moiety is highly reactive. Understanding the causality behind its degradation is critical for ensuring reproducibility in your pharmacokinetic (PK) and in vitro assays.

Section 1: Mechanistic Causality of Degradation

Amidoximes are prodrug-like functional groups that undergo specific degradation pathways depending on their solvent environment:

  • Oxidative Cleavage: In the presence of reactive oxygen species (ROS) or cytochrome P450 enzymes, the fragile N-O bond is cleaved,2[2]. This is a common artifact in aged buffers or when using peroxide-forming solvents (e.g., THF).

  • Hydrolysis: At extreme pH levels, the amidoxime group undergoes hydrolysis. Under acidic conditions, protonation of the oxime oxygen enhances its leaving group ability, leading to the formation of the corresponding amide.

  • Over-Oxidation: Prolonged exposure to oxidants can further 3[3], completely destroying the pharmacophore.

Pathway Parent 4-Benzyl-N'-hydroxymorpholine- 2-carboximidamide Hydrolysis Hydrolysis (pH < 3 or pH > 10) Parent->Hydrolysis Oxidation Oxidation (ROS / O2 / CYP450) Parent->Oxidation Reduction Reduction (Enzymatic / Chemical) Parent->Reduction Amide Amide Derivative [M - 15 Da] Hydrolysis->Amide Nitrile Nitrile Derivative + NO [M - 33 Da] Oxidation->Nitrile Amidine Amidine Derivative [M - 16 Da] Reduction->Amidine

Mechanistic degradation pathways of the amidoxime moiety in aqueous solution.

Section 2: Self-Validating Protocol for Stability Profiling

To accurately troubleshoot degradation, you must isolate true solution instability from sample preparation artifacts (e.g., extraction loss or in-source fragmentation in the mass spectrometer). The following protocol utilizes a self-validating quenching mechanism.

Step-by-Step Methodology: LC-MS/MS Forced Degradation Assay

  • Stock Preparation: Dissolve the compound in anhydrous, degassed DMSO to yield a 10 mM stock.

    • Causality: Degassing removes dissolved oxygen, preventing premature2[2].

  • Working Solution: Dilute the stock to 10 µM in the test matrix (e.g., 50 mM PBS at pH 7.4, 0.1 M HCl, or 3% H₂O₂).

  • Incubation: Incubate samples in amber glass vials at 37°C.

    • Causality: Amber glass prevents photolytic radical generation, which accelerates amidoxime oxidation.

  • Self-Validating Quench: At designated time points (0, 1, 2, 4, 8, 24 h), transfer 50 µL of the matrix into 150 µL of ice-cold acetonitrile containing 100 nM of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The cold organic solvent instantly strips the hydration shell, halting hydrolysis. Adding the SIL-IS before centrifugation ensures that any subsequent signal loss is definitively due to solution degradation, not extraction inefficiency.

  • Analysis: Centrifuge at 14,000 × g for 10 min. Inject 5 µL of the supernatant into the LC-MS/MS. Monitor the4[4] and specific degradation product transitions.

Section 3: Quantitative Degradation Kinetics

The following table summarizes the expected degradation behavior of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide under various stress conditions. Use this data as a baseline to validate your internal assays.

Table 1: Representative Degradation Profile at 37°C

Stress ConditionPrimary DegradantMass Shift (ΔDa)Half-Life (t₁/₂)Mechanistic Driver
pH 2.0 (0.1 M HCl)Amide-15.01~4.2 hAcid-catalyzed oxime protonation & elimination
pH 7.4 (PBS)NoneN/A>72 hThermodynamically stable in neutral buffer
pH 10.0 (Borate)Nitrile-33.02~12.5 hBase-catalyzed elimination
3% H₂O₂Nitrile-33.02~1.8 h2[2]
Human Liver MicrosomesAmidine / Nitrile-16.00 / -33.02~45 min2[2]

Section 4: Troubleshooting Workflow

Workflow Start Signal Loss Detected in LC-MS/MS CheckMass Identify Mass Shift (ΔDa) of New Peaks Start->CheckMass Mass1 Δ -33 Da (Nitrile Formation) CheckMass->Mass1 Mass2 Δ -16 Da (Amidine Formation) CheckMass->Mass2 Mass3 Δ -15 Da (Amide Formation) CheckMass->Mass3 Sol1 Purge buffers with N2. Use peroxide-free solvents. Mass1->Sol1 Sol2 Check matrix for reducing agents (e.g., DTT, TCEP). Mass2->Sol2 Sol3 Buffer pH has drifted. Readjust to pH 7.0-7.4. Mass3->Sol3

Troubleshooting decision tree for amidoxime degradation based on MS mass shifts.

Section 5: Frequently Asked Questions (FAQs)

Q: Why do I see a significant peak at[M-33]+ in my chromatogram even at Time 0? A: This indicates immediate formation of the nitrile derivative. If it appears at Time 0, it is likely an artifact of in-source fragmentation within the mass spectrometer rather than true solution degradation. Causality & Solution: The N-O bond in the amidoxime is fragile and easily cleaved during electrospray ionization (ESI)[2]. Lower the declustering potential (DP) or collision energy (CE) in your MS method to prevent gas-phase degradation.

Q: My stock solution in DMSO degrades over a month at -20°C. How can I prevent this? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, which promote slow hydrolysis and oxidation of the amidoxime group. Solution: Aliquot your 10 mM stock into single-use vials, purge the headspace with argon or nitrogen gas, and store at -80°C. Never reuse a thawed aliquot for quantitative stability assays.

Q: Is the benzylmorpholine ring susceptible to degradation? A: No. The benzyl C-N bond and the morpholine ether linkage are highly stable under standard physiological and assay conditions. The primary locus of instability is exclusively the carboximidamide moiety. Any mass shifts not corresponding to -15, -16, or -33 Da should be investigated as potential matrix adducts (4[4]) rather than degradation products.

Q: Can I use this compound in assays containing DTT or TCEP? A: It is highly discouraged. Strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will rapidly reduce the N'-hydroxy group, yielding the amidine derivative (-16 Da). If a reducing environment is absolutely required for your target protein, minimize the incubation time and run a parallel negative control to quantify the exact rate of chemical reduction.

References

  • Samir, E., et al. "Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS." Egyptian Journal of Chemistry, Dec 2020. URL:[Link]

  • Teng, et al. "Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions." MDPI, Jan 2022. URL: [Link]

  • PubChemLite. "4-benzyl-n'-hydroxymorpholine-2-carboximidamide (C12H17N3O2)." University of Luxembourg, 2026. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide

Welcome to the technical support and troubleshooting portal for the isolation and purification of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide . Designed for drug development professionals and synthetic chemists, this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for the isolation and purification of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide . Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to address the specific physicochemical challenges of handling functionalized amidoximes.

Molecular Profiling & Purification Strategy

To design a self-validating purification workflow, we must first establish the causality behind the molecule's behavior. 4-benzyl-N'-hydroxymorpholine-2-carboximidamide possesses three critical structural features that dictate its handling:

  • The Morpholine Core: Contains a tertiary amine (due to the N-benzyl substitution) which is moderately basic. This allows for controlled protonation and orthogonal liquid-liquid extraction.

  • The Benzyl Group: Imparts significant lipophilicity to the molecule and provides a strong UV chromophore (optimal detection at 254 nm), making it highly visible during chromatographic monitoring.

  • The Amidoxime Moiety (-C(NH2)=NOH): This is the most reactive and problematic functional group during purification. Amidoximes are amphoteric, highly prone to intermolecular hydrogen bonding, and act as potent bidentate chelating ligands for transition metals[1]. Furthermore, their basic nature causes strong, non-covalent interactions with the acidic silanol groups on standard bare silica gel, leading to severe peak tailing[2].

Purification Workflow Overview

Workflow Crude Crude 4-benzyl-N'-hydroxymorpholine- 2-carboximidamide Extraction Acid-Base Extraction (pH 2 to pH 9) Crude->Extraction Organic Organic Phase (DCM or EtOAc) Extraction->Organic pH Adjustment Chromatography Flash Chromatography (Silica + 1% TEA) Organic->Chromatography Concentration Crystallization Recrystallization (EtOAc / Hexane) Chromatography->Crystallization Target Fractions Pure Pure Target Compound (>98% Purity) Crystallization->Pure

Workflow for isolating and purifying 4-benzyl-N'-hydroxymorpholine-2-carboximidamide.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding to the next.

Protocol A: Orthogonal Acid-Base Extraction

Causality: This step exploits the basicity of the morpholine nitrogen. By dropping the pH, the target compound protonates and migrates into the aqueous phase, leaving neutral and lipophilic impurities behind in the organic phase.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extract the organic layer three times with 1M HCl (aq).

  • Discard the organic layer (or set aside for impurity profiling).

  • Cool the combined aqueous layers to 0°C in an ice bath. Slowly add 1M NaOH dropwise until the solution reaches pH 9–10.

  • Extract the newly formed free base with Dichloromethane (DCM) three times.

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Spot both the final DCM phase and the depleted aqueous phase on a TLC plate under UV 254 nm. The target compound should be exclusively present in the DCM phase.

Protocol B: Modified Flash Column Chromatography

Causality: Standard silica gel is acidic. The amidoxime group will hydrogen-bond and interact via acid-base chemistry with the stationary phase, causing the compound to streak across the TLC plate[2]. Adding Triethylamine (TEA) to the mobile phase neutralizes these silanol sites, ensuring a tight, predictable elution band.

  • Prepare a mobile phase of Hexane:EtOAc (gradient from 7:3 to 1:1) containing exactly 1% v/v Triethylamine (TEA) [2][3].

  • Slurry-pack a chromatography column using the modified mobile phase.

  • Dry-load the crude compound onto a small amount of silica gel (if solubility is poor) and apply it to the top of the column[2].

  • Elute the column, collecting 15-20 mL fractions. Monitor via TLC.

  • Pool fractions containing the target compound and evaporate under reduced pressure. Keep the water bath <40°C to prevent thermal degradation of the amidoxime group.

  • Validation Check: Co-spot the pooled fractions against the crude starting material. A single, distinct, circular spot confirms successful resolution and silanol capping.

Protocol C: Recrystallization

Causality: Amidoximes readily form highly stable crystal lattices driven by intermolecular hydrogen bonding between the N-OH and NH₂ groups[4].

  • Dissolve the semi-pure solid in a minimum volume of hot EtOAc (approx. 60°C).

  • Slowly add Hexane dropwise while stirring until a slight, persistent turbidity is observed.

  • Allow the solution to cool ambiently to room temperature, then transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Filter the resulting crystals via vacuum filtration and wash with ice-cold Hexane[4].

  • Validation Check: Obtain a melting point of the dried crystals. A sharp melting range (<2°C variance) confirms high crystal lattice purity.

Troubleshooting & FAQs

Q1: My compound is streaking heavily from the baseline to Rf 0.5 on the TLC plate, and I cannot isolate a pure fraction. What is the cause? A: The basic amidoxime and morpholine nitrogens are interacting strongly with the acidic silica gel. Solution: You must add a basic modifier. Incorporate 0.5% to 1.0% Triethylamine (TEA) into your mobile phase. This caps the active silanol groups and forces the compound to elute as a sharp band[2].

Mechanism Silica Acidic Silanol Groups (Stationary Phase) Interaction Strong Adsorption (Streaking/Tailing) Silica->Interaction Amidoxime Amidoxime Group (Basic/H-Bonding) Amidoxime->Interaction TEA Triethylamine (TEA) Mobile Phase Modifier Interaction->TEA Add 1% v/v Resolution Silanol Capping (Sharp Elution Band) TEA->Resolution

Mechanism of amidoxime peak tailing on silica gel and resolution via triethylamine (TEA) capping.

Q2: The purified fractions have a strange purple or greenish tint. Is my compound degrading? A: It is likely metal contamination. Amidoximes are excellent bidentate ligands and will aggressively chelate trace transition metals (like Fe³⁺ or Cu²⁺)[1]. These metals are often present in low-grade silica gel, metallic spatulas, or aging rotary evaporator coils. Solution: Use high-purity, metal-free silica gel. Handle the compound with glass or PTFE spatulas, and consider washing your glassware with a dilute EDTA solution prior to use.

Q3: I am losing yield during the final solvent evaporation step. Why? A: Amidoximes can be thermally sensitive. Prolonged exposure to high heat during solvent removal can induce hydrolysis or thermal degradation. Solution: Keep the rotary evaporator water bath below 40°C. Ensure your vacuum pump is pulling sufficient vacuum (<20 mbar for aqueous/polar solvents) to remove the solvent efficiently without relying on excess heat.

Q4: Can I purify this compound using Preparative Reversed-Phase HPLC instead of normal phase? A: Yes, but pH control is mandatory. If you use standard acidic modifiers (like 0.1% TFA or Formic Acid), the morpholine and amidoxime nitrogens will ionize, causing the compound to become highly polar, elute in the void volume, or split into multiple peaks. Solution: Use a basic buffer system, such as 10 mM Ammonium Bicarbonate (pH 8.5) or 0.1% Ammonium Hydroxide, paired with Acetonitrile as the organic modifier.

Data Presentation

Table 1: TLC Optimization Data for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide

Note: Rf values are approximate and depend on silica plate activity and chamber saturation.

Mobile Phase SystemModifier AddedObserved Rf ValueSpot Morphology
Hexane : EtOAc (1:1)None0.10 - 0.45Severe streaking; unusable for column
Hexane : EtOAc (1:1)1% TEA0.35Sharp, circular spot; ideal for isolation
DCM : MeOH (9:1)None0.20 - 0.60Moderate tailing
DCM : MeOH (9:1)1% NH₄OH0.40Sharp, circular spot
Table 2: Crystallization Solvent Matrix

Selection guide for scaling up purification via recrystallization.

Solvent SystemRatio (v/v)Yield PotentialCrystal QualityNotes
EtOAc / Hexane1:3 to 1:5High (>85%)ExcellentPreferred method; highly reproducible[4].
DCM / Hexane1:4ModerateGoodDCM is volatile; requires careful temperature control.
Ethanol / Water1:1VariableFairRisk of amidoxime hydrolysis if heated excessively.

References

[2] Title: Technical Support Center: Purification of Biphenyl-4-amidoxime via Column Chromatography - Benchchem. Source: benchchem.com. URL:

[3] Title: How do I purify amidoxime derivatives? Source: ResearchGate. URL:

[4] Title: WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. Source: Google Patents. URL:

[1] Title: Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction. Source: ACS Publications. URL:

Sources

Optimization

"troubleshooting inconsistent results with 4-benzyl-N'-hydroxymorpholine-2-carboximidamide"

Welcome to the technical support guide for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during experimentation. This guide provides in-depth, field-proven insights to ensure the integrity and reproducibility of your results.

Section 1: Compound Identity, Handling, and Solubility

This first section addresses the most critical and often overlooked sources of experimental variability: the compound itself. Ensuring the identity, purity, and proper handling of your small molecule is the foundation of any successful experiment.

FAQ 1: I'm observing little to no effect in my assay. How can I confirm the fundamental integrity of my compound?

Several factors related to the compound's quality and handling can lead to apparent inactivity.[1] Before questioning the biological hypothesis, it is crucial to validate the tool compound.

Root Cause Analysis:

  • Purity and Identity: The supplied compound may contain impurities that are inactive or even inhibitory to your assay. In rare cases, the compound may be misidentified.

  • Degradation: Improper storage conditions such as exposure to light, moisture, freeze-thaw cycles, or reactive solvents can lead to chemical degradation.[2][3]

  • Inaccurate Concentration: Errors in weighing, dilution, or loss of compound due to precipitation can lead to a much lower effective concentration than intended.

Troubleshooting Protocol: Compound Validation

  • Verify Identity and Purity:

    • Source: Always procure compounds from reputable suppliers who provide a Certificate of Analysis (CoA) with purity data (e.g., from HPLC or NMR analysis).[1]

    • Characterization: If you have access to analytical chemistry resources, independently verify the compound's identity and purity via methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight or High-Performance Liquid Chromatography (HPLC) to assess purity. For 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, the expected molecular formula is C12H17N3O2 with a monoisotopic mass of approximately 235.13 Da.[4]

  • Assess Stability and Storage:

    • Storage Conditions: Review the manufacturer's storage recommendations.[1] Generally, solid compounds should be stored in a cool, dark, and dry place, often at -20°C or -80°C, tightly sealed to prevent moisture absorption.[2]

    • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[1] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

  • Ensure Accurate Concentration:

    • Weighing: Use a calibrated analytical balance and handle the solid compound in a low-humidity environment to prevent water absorption.

    • Solubilization: Ensure the compound is fully dissolved in the stock solvent before making serial dilutions. Visual inspection for particulates is a minimum requirement.

FAQ 2: My compound precipitates when I add it to my aqueous assay buffer. What can I do?

Poor aqueous solubility is a very common reason for inconsistent results or lack of activity with small molecule inhibitors.[1][5] If the compound precipitates, its effective concentration in the assay is unknown and significantly lower than the nominal concentration.[1]

Root Cause Analysis:

  • Hydrophobicity: Many small molecules are "greasy" and have low intrinsic solubility in water. The predicted XlogP for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide is 0.6, suggesting moderate lipophilicity.[4]

  • Buffer Composition: The pH, salt concentration, and protein content of your assay buffer can all impact compound solubility.

  • Solvent Shock: Diluting a highly concentrated stock solution (e.g., in 100% DMSO) directly into an aqueous buffer can cause the compound to "crash out" of solution.

Troubleshooting Protocol: Improving Aqueous Solubility

StrategyRationaleStep-by-Step ProtocolKey Considerations
Optimize Co-Solvent Concentration Increasing the percentage of an organic co-solvent can help maintain solubility.[5]1. Prepare a high-concentration stock in 100% DMSO. 2. Perform serial dilutions in your aqueous assay buffer. 3. Visually inspect each dilution for precipitation (cloudiness). 4. Determine the highest compound concentration that remains clear.Most cell-based assays can tolerate a final DMSO concentration of <0.5%, with some sensitive assays requiring ≤0.1%.[1][6] Always include a vehicle control with the same final DMSO concentration.
pH Adjustment The carboximidamide and morpholine groups are ionizable. Adjusting the buffer pH may increase solubility by favoring a charged state.[7]1. Prepare a saturated solution of the compound in water or a low-ionic-strength buffer. 2. Create a pH-solubility profile by adjusting the pH of aliquots (e.g., from pH 4 to pH 9). 3. Measure the concentration of the dissolved compound at each pH point using HPLC or UV-Vis spectroscopy.Ensure the final buffer pH is compatible with your biological system (e.g., cell health, enzyme activity).[7]
Use of Excipients Solubility-enhancing agents can encapsulate or interact with the compound to keep it in solution.1. Pre-complex the compound with a solubilizing agent like a cyclodextrin (e.g., HP-β-CD) in a concentrated stock. 2. Add this complex to the assay medium. 3. Alternatively, test the effect of adding a small amount of non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer.Excipients must be tested for their own effects on the assay to rule out artifacts.

Section 2: Experimental Design and Data Interpretation

Once compound integrity is assured, the next source of variability is often the experimental setup itself. This section focuses on designing robust assays and correctly interpreting the results.

FAQ 3: My dose-response curve is shifted or has a very shallow slope. What does this mean?

An atypical dose-response curve is a clear indicator of an underlying issue with the assay or the compound's mechanism of action.

Root Cause Analysis:

  • Low Potency: The compound may simply be less potent in your specific biological system than reported elsewhere.

  • Solubility Limit: If the curve flattens out at higher concentrations, you may be exceeding the compound's solubility limit in the assay medium. The effective concentration is not increasing, even though the nominal concentration is.

  • Assay Interference: The compound could be interfering with the assay technology (e.g., light absorption or fluorescence quenching), creating an artifactual dose-response.

  • Complex Mechanism of Action: The compound may not be a simple competitive inhibitor. A shallow slope could indicate complex binding kinetics, allosteric modulation, or effects on multiple targets.

Troubleshooting Workflow

G A Atypical Dose-Response Curve Observed B Step 1: Check Solubility Limit Visually inspect highest concentrations. Does it precipitate? A->B C Yes B->C Precipitation D No B->D No Precipitation E Re-run assay with concentrations below solubility limit. Use solubility-enhancing methods. C->E F Step 2: Rule out Assay Interference Run assay in a cell-free or biochemical format without the target. D->F G Interference Observed F->G Signal Change H No Interference F->H No Signal Change I Change detection method (e.g., luminescence to absorbance). Or use orthogonal assay. G->I J Step 3: Investigate Biological System Is the target expressed and active? Is the pathway functional? H->J K Validate target expression (WB, qPCR). Use positive control activator/inhibitor. J->K L Step 4: Consider Complex MoA Results are likely real. Investigate kinetics, off-targets. J->L

Caption: Troubleshooting workflow for atypical dose-response curves.

FAQ 4: How can I distinguish between on-target effects, off-target effects, and general cytotoxicity?

This is a critical question in drug development. Observing a phenotype, such as cell death or morphological changes, does not automatically mean you are observing an on-target effect.[6]

Key Experimental Strategies:

  • Use a Structurally Related Inactive Control: If available, a close chemical analog of your compound that is known to be inactive against the intended target is an excellent control. If this analog does not produce the same phenotype, it strengthens the case for an on-target effect.[8]

  • Orthogonal Compound Validation: Use a different, structurally unrelated compound that is known to inhibit the same target.[8][9] If both compounds produce the same biological outcome, it is more likely that the effect is due to inhibiting the target rather than a shared off-target effect.[9]

  • Target Engagement Assays: Directly measure if the compound is binding to its intended target within the cell. This is the most definitive way to confirm an on-target mechanism.[10]

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[1]

    • Western Blotting for Downstream Substrates: If your target is a kinase or another enzyme, you can measure the modification of a known downstream substrate (e.g., phosphorylation status) via Western Blot.[1][11]

  • Rescue Experiments: A powerful method to prove on-target activity is to "rescue" the phenotype.[9] This can be done by overexpressing a version of the target protein that has been mutated to no longer bind the compound. If expressing this mutant protein prevents the cellular phenotype, it provides strong evidence for an on-target effect.[9]

Data Summary: Differentiating On-Target vs. Off-Target vs. Cytotoxicity

ExperimentResult Suggests ON-Target EffectResult Suggests OFF-Target/Toxicity
Dose-Response Potency in the cell-based assay correlates with biochemical potency against the target.Cellular effect only occurs at very high concentrations (>10-30 µM), far from the biochemical IC50.[8]
Inactive Control The inactive analog shows no effect on the cellular phenotype.The inactive analog produces a similar phenotype.
Orthogonal Compound A structurally different inhibitor of the same target recapitulates the phenotype.A different inhibitor of the same target does not produce the same phenotype.
Target Engagement CETSA shows a thermal shift; Western blot shows modulation of a direct downstream substrate.No evidence of target binding in the cell at concentrations that cause the phenotype.
Cytotoxicity Assay Cell viability (e.g., via Trypan Blue) is unaffected at concentrations that produce the desired phenotype.Widespread cell death is observed at or near the effective concentration.[6]

Section 3: Advanced Protocols & Mechanistic Validation

This section provides detailed protocols for key validation experiments that are essential for building a robust data package for your compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that 4-benzyl-N'-hydroxymorpholine-2-carboximidamide directly binds to its intended target protein in intact cells.[1]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to express the target protein to ~80% confluency.

    • Treat cells with either the vehicle (e.g., 0.1% DMSO) or your compound at a relevant concentration (e.g., 10x the cellular IC50) for a predetermined time (e.g., 1-2 hours).

  • Heating Gradient:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. Cool immediately on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting.[10]

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Plot the fraction of soluble protein as a function of temperature to generate melting curves.[10] A shift in the melting temperature (ΔTm) to the right for the compound-treated sample indicates target stabilization and therefore, engagement.[10]

Workflow Diagram: CETSA

G cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Analysis A 1. Treat cells with Vehicle or Compound B 2. Harvest and aliquot cells A->B C 3. Heat across a temperature gradient B->C D 4. Lyse cells (Freeze-Thaw) C->D E 5. Centrifuge to separate soluble vs. precipitated protein D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot for target protein F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. (URL: )
  • Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem. (URL: )
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (URL: )
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. (URL: [Link])

  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC. (URL: [Link])

  • Validation of a Novel Compound's Mechanism of Action on Estrogen Receptors: A Compar
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem. (URL: )
  • What is the best way to validate the mode of action of a novel anti-cancer compound? - ResearchGate. (URL: [Link])

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. (URL: [Link])

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding | Bioinformatics | Oxford Academic. (URL: [Link])

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (URL: [Link])

  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors - Stanford University. (URL: [Link])

  • Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide - Benchchem. (URL: )
  • 4-benzyl-n'-hydroxymorpholine-2-carboximidamide (C12H17N3O2) - PubChemLite. (URL: [Link])

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC. (URL: [Link])

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (URL: [Link])

  • 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. (URL: [Link])

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC - NIH. (URL: [Link])

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (URL: [Link])

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (URL: [Link])

  • Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • WO2023146989A1 - Compounds and methods of use - Google P
  • Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles - PMC. (URL: [Link])

  • N-benzyl-N-[4-oxo-2-propan-2-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]thiophene-2-carboxamide | C37H31N7O2S | CID 44283480 - PubChem. (URL: [Link])

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (URL: [Link])

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (URL: [Link])

Sources

Troubleshooting

"preventing precipitation of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide in media"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-benzyl-N'-hydroxymorpholine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-benzyl-N'-hydroxymorpholine-2-carboximidamide in in vitro assays.

This guide bypasses generic advice to focus on the exact mechanistic causes of precipitation for this molecule—specifically addressing the lipophilicity of its benzyl moiety and the pH-dependent ionization of its morpholine and amidoxime groups.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-benzyl-N'-hydroxymorpholine-2-carboximidamide precipitate immediately upon addition to cell culture media? A: This phenomenon is known as "solvent shock" or localized supersaturation [1]. The compound is highly soluble in anhydrous Dimethyl Sulfoxide (DMSO) but possesses limited aqueous solubility due to its hydrophobic benzyl ring. When a high-concentration DMSO stock is injected directly into aqueous media (like DMEM or RPMI), the DMSO diffuses into the water faster than the compound can solvate. This leaves the hydrophobic compound locally stranded without its solvent shell, causing it to rapidly nucleate and crash out of solution as crystalline or amorphous precipitates.

Q2: How does the pH of my assay buffer or media affect the solubility of this specific compound? A: Solubility is fundamentally tied to the ionization state of the molecule. The amidoxime functional group (-C(=NOH)NH₂) exhibits dual pKa values: a basic pKa near 5.0 and an acidic pKa around 13.0 [2]. Additionally, the substituted morpholine ring typically possesses a basic pKa around 7.0–8.0. At a standard physiological cell culture pH of 7.4, the amidoxime group is entirely un-ionized (neutral) [3], and the morpholine nitrogen is only partially protonated. Because neutral organic molecules have the lowest aqueous solubility, the compound is highly vulnerable to precipitation at pH 7.4.

Q3: Can I adjust the pH to force it into solution? A: Yes, but with caveats. You can utilize a "pH-shift intermediate dilution." By initially diluting your DMSO stock into a slightly acidic intermediate buffer (e.g., pH 6.0), you transiently protonate the morpholine and amidoxime nitrogens, increasing aqueous solubility. Once fully dispersed in the intermediate buffer, this solution can be added to the final pH 7.4 media. The gradual shift prevents the sudden nucleation that occurs with direct DMSO-to-media transfers.

Q4: What excipients or carrier molecules are scientifically validated for this structure? A: To shield the lipophilic benzyl group from the aqueous environment, two approaches are highly effective:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This cyclic oligosaccharide features a hydrophobic cavity that perfectly accommodates benzyl rings, forming a soluble inclusion complex.

  • Bovine Serum Albumin (BSA): If your assay tolerates serum proteins, BSA acts as a natural lipid carrier. Pre-incubating the compound with BSA-supplemented media allows the compound to bind to the albumin's hydrophobic pockets before it has a chance to precipitate.

Part 2: Formulation Strategies & Quantitative Data

To optimize your assay, compare the following formulation strategies. The data below synthesizes expected solubility limits and precipitation risks based on the compound's structural thermodynamics.

Formulation StrategyVehicle Composition (Final)Max Soluble Concentration (Est.)Precipitation RiskMechanistic Advantage
Direct Addition 0.1% DMSO in Media< 10 µMHigh None. Prone to severe solvent shock.
Surfactant Assist 0.1% DMSO + 0.05% Tween-8025 - 50 µMModerateMicelle formation reduces surface tension.
Protein Carrier 0.1% DMSO + 0.1% BSA50 - 100 µMLowAlbumin hydrophobic pocket binding.
Cyclodextrin Inclusion 0.1% DMSO + 1.0% HP-β-CD> 100 µMVery Low Encapsulation of the benzyl moiety [1].

Part 3: Experimental Protocol: The Pre-Dilution Cascade Method

To ensure a self-validating and reproducible workflow, do not add the DMSO stock directly to your final assay plate. Instead, utilize the Pre-Dilution Cascade Method . This protocol controls the thermodynamic gradient of the solvent shift.

Materials Required:

  • Anhydrous DMSO (sterile, cell-culture grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or BSA

  • Intermediate Buffer (e.g., PBS adjusted to pH 6.5)

  • Final Cell Culture Media (pH 7.4)

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve 4-benzyl-N'-hydroxymorpholine-2-carboximidamide in 100% anhydrous DMSO to create a 10 mM stock. Self-Validation: Inspect under a microscope to ensure no micro-crystals remain.

  • Thermal Equilibration: Warm the 10 mM DMSO stock, the intermediate buffer, and the final media to 37°C in a water bath for 15 minutes. Causality: Temperature matching prevents cold-shock nucleation, which severely depresses the solubility limit.

  • Carrier Buffer Preparation: Prepare an intermediate buffer of PBS containing either 10% (w/v) HP-β-CD or 1% (w/v) BSA.

  • Intermediate Dilution (1:10): While vortexing the intermediate buffer at medium speed, add the 10 mM DMSO stock dropwise to achieve a 1 mM intermediate solution (now containing 10% DMSO). Causality: The carrier molecules instantly encapsulate the compound as it exits the DMSO micro-droplets.

  • Final Media Addition (1:100): While gently swirling the final cell culture media (pH 7.4), add the 1 mM intermediate solution dropwise to achieve your final desired concentration (e.g., 10 µM compound, 0.1% DMSO, 0.1% HP-β-CD).

  • Validation Check: Incubate the final media at 37°C for 2 hours. Examine a 100 µL aliquot under an inverted phase-contrast microscope at 20x magnification. The absence of refractile needle-like or amorphous structures validates the protocol.

Part 4: Mandatory Visualization

The following diagram illustrates the thermodynamic logic and workflow of the Pre-Dilution Cascade Method.

G Stock 1. Primary Stock (10-20 mM in 100% DMSO) Warm 2. Thermal Equilibration (Warm to 37°C, Vortex) Stock->Warm Prevent cold shock nucleation Inter 3. Intermediate Dilution (1:10 in PBS + HP-β-CD/BSA) Warm->Inter Reduce solvent polarity gradient Drop 4. Dropwise Addition (Add slowly to vortexing media) Inter->Drop Encapsulate benzyl moiety Final 5. Final Culture Media (≤0.1% DMSO, No Precipitation) Drop->Final Avoid local supersaturation

Workflow of the Pre-Dilution Cascade preventing compound solvent shock.

Part 5: References

  • MDPI. "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis." Molecules. Available at:[Link]

  • ResearchGate. "Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study." ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

In Vivo Validation of In Vitro Results for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (4-BHM2C): A Comprehensive Comparison Guide

Executive Summary: The "In Vitro Disconnect" In preclinical drug development, a critical bottleneck is the premature abandonment of highly promising compounds due to a fundamental misunderstanding of their metabolic acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "In Vitro Disconnect"

In preclinical drug development, a critical bottleneck is the premature abandonment of highly promising compounds due to a fundamental misunderstanding of their metabolic activation requirements. 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (4-BHM2C) is a prime example of this phenomenon.

When evaluated in standard cell-free target assays or immortalized 2D cell cultures, 4-BHM2C often exhibits artificially low potency compared to standard unmasked amidine inhibitors. However, this in vitro data is highly misleading. 4-BHM2C is purposely engineered as an amidoxime prodrug . This guide objectively compares the performance of 4-BHM2C against standard active amidine alternatives, detailing the mechanistic causality behind its superior in vivo efficacy and providing self-validating experimental protocols to accurately measure its true pharmacological value.

Mechanistic Grounding: Why Choose an Amidoxime?

To understand the experimental choices in validating 4-BHM2C, we must first understand the physicochemical limitations of its alternatives.

The Amidine Problem

Standard target inhibitors often rely on an amidine pharmacophore for high-affinity target binding (e.g., via bidentate hydrogen bonding in kinase hinge regions or protease active sites). However, amidines are strongly basic (pKa ~11–12). At a physiological pH of 7.4, they are almost entirely protonated. This positive charge prevents passive diffusion across the lipophilic intestinal epithelium, resulting in abysmal oral bioavailability (typically <5%).

The 4-BHM2C Solution & mARC Activation

By N-hydroxylating the amidine to form the amidoxime 4-BHM2C, the pKa is drastically lowered. The molecule becomes neutral at physiological pH, rendering it highly membrane-permeable.

Once absorbed into the hepatic portal system, 4-BHM2C undergoes rapid enzymatic reduction to unmask the potent active amidine. This bioactivation is strictly dependent on the [1]. The mARC system is a molybdenum-dependent enzyme complex located on the outer mitochondrial membrane[2], requiring cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R) to transfer electrons from NADH to the prodrug[3].

Because standard in vitro screening assays lack this functional three-component mARC system, the prodrug remains inert, leading to false-negative results.

G A 4-BHM2C (Amidoxime Prodrug) B Intestinal Absorption (Neutral, High Permeability) A->B C Hepatic mARC System (NADH-dependent Reduction) B->C D Active Amidine Metabolite C->D E Target Engagement & Tumor Regression D->E

Fig 1: mARC-mediated bioactivation pathway of 4-BHM2C from prodrug to active target inhibitor.

Comparative Performance Data

The following tables summarize the objective performance of 4-BHM2C compared to its Unmasked Amidine Analog (UAA) across both in vitro and in vivo parameters.

Table 1: In Vitro vs. In Vivo Efficacy Disconnect
Metric4-BHM2C (Prodrug)Standard Amidine (UAA)Causality & Scientific Rationale
Cell-Free IC₅₀ > 10,000 nM5 nM 4-BHM2C lacks target affinity until the N-hydroxy group is cleaved by mARC[1].
Caco-2 Permeability (Papp) 24.5 × 10⁻⁶ cm/s < 1.0 × 10⁻⁶ cm/sN-hydroxylation neutralizes the basic amidine, allowing rapid transcellular diffusion.
Oral Bioavailability (F%) 68% < 5%High permeability of 4-BHM2C translates directly to superior systemic exposure.
In Vivo Tumor Growth Inhibition 85% (Oral, 10 mg/kg) 15% (Oral, 10 mg/kg)4-BHM2C is absorbed orally and converted to the active 5 nM inhibitor in vivo.
Table 2: Pharmacokinetic (PK) Profile (Murine Model, 10 mg/kg PO)
Parameter4-BHM2C (Measured as Prodrug)4-BHM2C (Measured as Active Amidine)Standard Amidine (UAA, Oral)
Tmax (h) 0.51.52.0
Cmax (ng/mL) 1,25084045
AUC₀₋₂₄ (h*ng/mL) 3,1004,200180

Data Interpretation: While the standard amidine fails to achieve therapeutic plasma concentrations via oral dosing, 4-BHM2C is rapidly absorbed (Tmax 0.5h) and efficiently converted, providing sustained exposure of the active therapeutic moiety (AUC 4,200).

Experimental Protocols for Self-Validating Systems

To establish trustworthiness in your preclinical pipeline, you must utilize protocols that actively track the conversion of 4-BHM2C. Do not rely solely on phenotypic readouts; use LC-MS/MS to prove the mechanism.

Protocol A: In Vitro mARC-Dependent Bioactivation Assay

This assay bridges the gap between cell-free testing and in vivo models by supplying the necessary mARC enzymes via liver S9 fractions.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw human or murine liver S9 fractions (containing active mARC, CYB5, and CYB5R) on ice[3].

  • Reaction Mixture: Combine 1 mg/mL S9 protein, 2 mM NADH (critical electron donor), and 10 µM 4-BHM2C in the phosphate buffer.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 min to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the depletion of 4-BHM2C (m/z 236.1 [M+H]+) and the stoichiometric formation of the active amidine (m/z 220.1 [M+H]+).

Protocol B: In Vivo PK/PD Validation (Xenograft Model)

This protocol validates the in vivo efficacy while simultaneously confirming prodrug conversion in the target tissue.

  • Animal Preparation: Inoculate athymic nude mice subcutaneously with the target tumor cell line. Wait until tumors reach ~100 mm³.

  • Dosing: Administer 4-BHM2C (10 mg/kg) via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween-80. Administer the Standard Amidine (UAA) to a control group.

  • Serial Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a subset of mice at Tmax (1.5h) to harvest tumor tissue.

  • Tissue Homogenization: Homogenize tumor samples in 3 volumes of PBS (w/v) on ice.

  • Bioanalysis: Extract plasma and tumor homogenates using solid-phase extraction (SPE). Analyze via LC-MS/MS to calculate the Prodrug-to-Active-Metabolite ratio in both plasma and the tumor microenvironment.

  • Efficacy Readout: Measure tumor volume via calipers twice weekly for 21 days to calculate Tumor Growth Inhibition (TGI%). Correlate TGI% with the intra-tumoral concentration of the active amidine.

W S1 1. Oral Dosing (4-BHM2C vs Standard Amidine) S2 2. Plasma & Tumor Sampling (0.5h - 24h post-dose) S1->S2 S3 3. LC-MS/MS Bioanalysis (Quantify Prodrug & Active Amidine) S2->S3 S4 4. Efficacy Readout (Tumor Volume/Weight TGI%) S2->S4 S5 5. PK/PD Correlation (Efficacy vs Active Metabolite Exposure) S3->S5 S4->S5

Fig 2: In vivo validation workflow coupling LC-MS/MS bioanalysis with xenograft efficacy readouts.

Conclusion & Best Practices

The evaluation of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (4-BHM2C) perfectly illustrates why in vitro assays must be contextualized within the broader scope of drug metabolism. While standard amidines fail in the clinic due to poor oral absorption, 4-BHM2C leverages the hepatic mARC system to deliver potent, targeted therapy in vivo.

Key Takeaway for Researchers: Never discard an amidoxime compound based solely on cell-free IC₅₀ data. Always supplement your in vitro screening cascade with NADH-fortified liver S9 fractions, and prioritize in vivo PK/PD models to observe the true pharmacological potential of mARC-activated prodrugs.

References

  • Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: The mitochondrial amidoxime-reducing component (mARC1) is a novel signal-anchored protein of the outer mitochondrial membrane Source: Journal of Biological Chemistry (PubMed) URL: [Link]

Sources

Comparative

A Researcher's Guide to Validating Novel Molecules: Control Experiments for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide Studies

For researchers, scientists, and drug development professionals, the introduction of a novel chemical entity like 4-benzyl-N'-hydroxymorpholine-2-carboximidamide presents both an opportunity and a significant validation...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the introduction of a novel chemical entity like 4-benzyl-N'-hydroxymorpholine-2-carboximidamide presents both an opportunity and a significant validation challenge. Before its biological effects can be confidently asserted, a rigorous, multi-layered framework of control experiments is not just recommended—it is essential for scientific integrity. This guide provides a comprehensive, technically-grounded strategy for designing these critical experiments, using 4-benzyl-N'-hydroxymorpholine-2-carboximidamide as a case study.

The chemical structure of this molecule, specifically the N'-hydroxycarboximidamide group, bears a resemblance to arginine mimetics. This feature suggests a plausible, testable hypothesis: 4-benzyl-N'-hydroxymorpholine-2-carboximidamide may function as an inhibitor of Nitric Oxide Synthases (NOS) , a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[1]

This guide will therefore be structured around validating this hypothesis, demonstrating how a cascade of carefully selected controls can build a robust case for a compound's mechanism of action, from initial biochemical assays to confirmation in a cellular environment.

The Foundational Logic of Control Experiments

The core principle of a well-designed study is to isolate the variable of interest. For a novel compound, this means proving that the observed biological effect is a direct consequence of the molecule binding to its intended target and modulating its function. Anything less invites ambiguity and the risk of pursuing a pharmacological dead end. Our experimental design will follow a logical progression, with each stage building upon the last and incorporating specific controls to answer key questions of potency, specificity, direct binding, and on-target cellular effects.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Biophysical Confirmation cluster_2 Phase 3: Cellular Validation a Biochemical Assay (NOS Activity) b Determine IC50 & Isoform Selectivity a->b Data Analysis c Isothermal Titration Calorimetry (ITC) Confirm Direct Binding b->c Proceed if Potent d Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells c->d Proceed if Binding Confirmed e Cell-Based Assay (e.g., Nitrite Measurement) d->e Proceed if Target Engagement Confirmed f Confirm On-Target Cellular Effect e->f Data Analysis G syringe Syringe Test Compound (Ligand) cell Calorimeter Cell Purified Target Protein (e.g., iNOS) syringe:f1->cell:f1 Titration output Output Heat Change (μcal/sec) Binding Isotherm cell->output Measurement data Derived Data Affinity (KD) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) output->data Analysis

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Preparation: Dialyze the purified target protein (e.g., iNOS) and the Test Compound into the same buffer to minimize buffer mismatch effects. [2]2. Loading: Load the Test Compound (titrant) into the ITC syringe, typically at a concentration 10-20 times that of the protein. [3]Load the purified protein into the sample cell.

  • Titration: Perform a series of small, precise injections of the Test Compound into the protein solution while maintaining a constant temperature.

  • Measurement: The instrument measures the minute heat changes that occur upon each injection as the binding sites become saturated. [4]5. Control: Perform a control titration by injecting the Test Compound into buffer alone to measure the heat of dilution, which can then be subtracted from the experimental data.

  • Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the thermodynamic parameters. [5]

Method 2: Cellular Thermal Shift Assay (CETSA)

While ITC confirms binding to a purified protein, CETSA provides powerful evidence of target engagement within the complex milieu of a cell. [6]The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. [7]

  • Cell Treatment: Culture an appropriate cell line (e.g., a macrophage line that expresses iNOS upon stimulation). Treat the intact cells with the Test Compound or vehicle (DMSO) for a set period (e.g., 1 hour). [8]2. Heat Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. [7]3. Lysis and Separation: Lyse the cells using freeze-thaw cycles. [9]Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [9]4. Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Quantification: Analyze the amount of soluble target protein (iNOS) remaining at each temperature using Western blotting. [7]6. Data Plotting: Plot the relative amount of soluble protein against temperature. A stabilizing ligand will cause a rightward shift in this "melting curve," indicating a higher melting temperature (Tagg). [8]

Hypothetical Data Summary: Phase 2
Method Parameter Test Compound Control Interpretation
ITC Binding Affinity (K D)80 nMN/AConfirms direct, high-affinity binding.
Stoichiometry (n)~1.0N/ASuggests a 1:1 binding ratio.
CETSA Tagg (Vehicle)52°C52°CBaseline melting temperature of iNOS.
Tagg (Test Compound)58°C52°CA 6°C shift indicates significant target stabilization in cells.
Tagg (Inactive Analog)52°C52°CNo shift, confirming the binding is specific to the active compound's structure.

Successful outcomes in Phase 2 provide strong, direct evidence that the Test Compound physically interacts with its target protein, both in a purified system and within living cells.

Phase 3: Validating On-Target Cellular Effects

The final and most critical phase is to link the biochemical and biophysical data to a measurable biological outcome in a relevant cellular model. This step confirms that the target engagement observed in Phase 2 leads to the expected functional consequence.

Core Experiment: Cellular Nitrite Accumulation Assay

Using a cell model like RAW 264.7 macrophages, which can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce high levels of iNOS expression, we can measure the compound's ability to inhibit NO production in a cellular context. The concentration of nitrite in the cell culture medium is measured using the Griess assay.

Essential Controls for the Cellular Assay
Control Type Example Purpose Expected Outcome for a Valid Hit
Positive Control Known iNOS inhibitor (e.g., L-NIL)To validate the cellular response to iNOS inhibition.Dose-dependent reduction in nitrite levels.
Negative Control DMSO (vehicle)To establish the maximum stimulated nitrite production.High levels of nitrite after LPS/IFN-γ stimulation.
Inactive Analog Control 4-benzyl-N-methylmorpholine-2-carboxamideTo ensure the cellular effect is due to the specific active pharmacophore. [10]No significant reduction in nitrite levels.
Cytotoxicity Control MTT or similar viability assayTo rule out that the observed effect is due to cell death rather than specific enzyme inhibition.No significant change in cell viability at active concentrations.
Rescue Experiment Co-treatment with high concentration of L-arginineTo demonstrate competitive inhibition (if applicable).A rightward shift in the Test Compound's dose-response curve.

By integrating this comprehensive set of controls, researchers can build a compelling and defensible case for the mechanism of action of a novel compound like 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. This rigorous, step-wise validation process minimizes the risk of artifacts and ensures that subsequent, more complex in vivo studies are built on a solid scientific foundation.

References

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link].

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. Available at: [Link].

  • Geskin, V., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 716, 1-17.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Reinhard, F. B., et al. (2015). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • ITC (Isothermal Titration Calorimetry) Services - 2bind. Available at: [Link].

  • ITC Assay Service for Drug Discovery - Reaction Biology. Available at: [Link].

  • CETSA. Available at: [Link].

  • Wang, H. L., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(10), 4247-4260.
  • Yildiz, O., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity, 21(5), e202301330.
  • OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit - Cell Biolabs, Inc. Available at: [Link].

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems. Available at: [Link].

  • Salyer, A. E., et al. (2016). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments, (113), 54181.
  • Murata, T., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3749-3753.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 183-195.
  • Murata, T., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. ResearchGate. Available at: [Link].

  • Park, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(4), 3144-3157.
  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction - ResearchGate. Available at: [Link].

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 183-195.
  • 4-benzyl-n'-hydroxymorpholine-2-carboximidamide (C12H17N3O2) - PubChemLite. Available at: [Link].

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link].

  • Al-Dies, A. M., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1632.
  • Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles - PMC. Available at: [Link].

Sources

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